molecular formula C12H9BrOS B078873 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone CAS No. 10531-43-8

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Cat. No.: B078873
CAS No.: 10531-43-8
M. Wt: 281.17 g/mol
InChI Key: BOIAFAJKOBVLGS-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone is a high-value α-brominated ketone derivative that serves as a critical synthetic intermediate in advanced chemical research. Its core research value lies in its electrophilic bromoacetyl group, which enables efficient functionalization and ring-forming reactions, making it a pivotal building block in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Researchers utilize this compound to develop novel pharmacologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways, due to the structural relevance of the phenyl-thienyl core. Beyond pharmaceutical applications, it finds significant utility in materials science as a precursor for the synthesis of organic semiconductors and non-linear optical (NLO) materials, where its molecular architecture contributes to desirable electronic and photophysical properties. The compound's mechanism of action in synthesis typically involves nucleophilic substitution (SN2) of the bromine atom or participation in cyclocondensation reactions to form five- and six-membered rings. This reagent is offered strictly For Research Use Only and is intended for use by qualified laboratory professionals in controlled environments. Proper handling procedures must be followed.

Properties

IUPAC Name

2-bromo-1-(5-phenylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIAFAJKOBVLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379978
Record name 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID30379978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-43-8
Record name 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic ketone, 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. This compound holds significant potential as a versatile building block in medicinal chemistry and materials science, owing to its reactive α-bromoketone functionality and conjugated bi-aromatic system. This document details a robust two-step synthetic pathway, commencing with the Friedel-Crafts acylation of 2-phenylthiophene, followed by a selective α-bromination. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, a thorough characterization of the target molecule is presented, including its physicochemical properties and a predictive analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by data from analogous structures. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this valuable chemical intermediate.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₉BrOS, is a bifunctional organic molecule of considerable interest in synthetic chemistry.[] Its structure incorporates a 2-phenylthiophene moiety, a common scaffold in pharmacologically active compounds, and an α-bromoketone group, a highly reactive handle for a variety of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including substituted thiazoles, imidazoles, and other heterocyclic systems, which are prevalent in numerous drug candidates. The phenylthiophene core itself is associated with diverse biological activities, and the ability to further functionalize this system via the α-bromoketone opens up extensive possibilities for generating novel molecular entities for drug discovery programs and advanced materials development.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the introduction of an acetyl group to the 2-phenylthiophene core via a Friedel-Crafts acylation reaction. The resulting ketone, 1-(5-phenyl-2-thienyl)ethanone, is then subjected to a selective bromination at the α-carbon of the acetyl group to yield the final product.

Synthesis_Pathway 2-Phenylthiophene 2-Phenylthiophene 1-(5-phenyl-2-thienyl)ethanone 1-(5-phenyl-2-thienyl)ethanone 2-Phenylthiophene->1-(5-phenyl-2-thienyl)ethanone   Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) This compound This compound 1-(5-phenyl-2-thienyl)ethanone->this compound   α-Bromination (Bromine)

Caption: Synthetic route to this compound.

Step 1: Friedel-Crafts Acylation of 2-Phenylthiophene

The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones. In this step, 2-phenylthiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to introduce an acetyl group onto the thiophene ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of acetyl chloride with AlCl₃, attacks the electron-rich thiophene ring. The acylation is expected to occur predominantly at the 5-position of the thiophene ring, which is the most nucleophilic position and is sterically accessible.

Experimental Protocol: Synthesis of 1-(5-phenyl-2-thienyl)ethanone

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(5-phenyl-2-thienyl)ethanone as a solid.

Step 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a classic α-halogenation of a ketone, which typically proceeds via an enol or enolate intermediate. The reaction is often carried out using elemental bromine in a suitable solvent, sometimes with the addition of a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the previously synthesized 1-(5-phenyl-2-thienyl)ethanone (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Addition of Bromine: To the dropping funnel, add a solution of bromine (1.0-1.1 eq.) in the same solvent. Add the bromine solution dropwise to the stirred solution of the ketone at room temperature. The disappearance of the bromine color indicates the progress of the reaction. The reaction can be initiated by gentle warming or exposure to light if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the final product as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the key physicochemical properties and provides a detailed predictive analysis of the expected spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₉BrOS[]
Molecular Weight 281.17 g/mol []
Appearance Solid
Melting Point 115 °C[]
CAS Number 10531-43-8[]
Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the known spectral properties of analogous compounds.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons adjacent to the carbonyl and bromine.

  • Aromatic Protons (Phenyl and Thienyl): A complex multiplet is expected in the range of δ 7.2-8.0 ppm, corresponding to the protons of the phenyl and thienyl rings. The protons on the thiophene ring are expected to appear as doublets.

  • Methylene Protons (-CH₂Br): A singlet is predicted for the two methylene protons, which are deshielded by the adjacent carbonyl group and the bromine atom. This signal is expected to appear in the range of δ 4.4-4.7 ppm.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 185-195 ppm.

  • Aromatic Carbons: The aromatic carbons of the phenyl and thienyl rings are expected to show a series of signals in the range of δ 125-145 ppm.

  • Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. The conjugation with the thiophene ring will slightly lower this frequency compared to a simple alkyl ketone.

  • Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically around 500-650 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (281.17). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 280 and 282, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine radical (•Br) and the cleavage of the acyl group, leading to characteristic fragment ions.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Product This compound NMR ¹H & ¹³C NMR Synthesized Product->NMR IR Infrared Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS Physicochemical Melting Point, etc. Synthesized Product->Physicochemical

Caption: Workflow for the characterization of the synthesized product.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

  • Dichloromethane and other organic solvents are volatile and flammable. They should be used in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The two-step process, involving a Friedel-Crafts acylation followed by an α-bromination, is a standard and scalable method for accessing this valuable chemical intermediate. The provided protocols, along with the predicted characterization data, offer a solid foundation for researchers to synthesize, purify, and confirm the identity of the target compound. The versatile reactivity of this compound makes it a key starting material for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

Sources

Physicochemical properties of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and material science, the strategic introduction of specific functional groups is paramount to tailoring molecular properties. This compound emerges as a compound of significant interest, belonging to the α-haloketone class. Its structure, featuring a phenyl-substituted thiophene core coupled with a reactive α-bromoacetyl group, presents a trifecta of functionalities: the aromatic phenyl ring, the electron-rich thiophene heterocycle, and the electrophilic bromomethyl ketone.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and analytical characterization. As an α-bromoketone, this molecule is not merely a static entity but a dynamic intermediate, primed for a variety of chemical transformations. Understanding its core properties is the key to unlocking its potential in the synthesis of novel therapeutic agents, organic electronics, and complex molecular architectures. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this potent chemical tool.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its physicochemical properties and structural identifiers. This data, summarized below, provides the initial framework for understanding the compound's behavior both in chemical reactions and in biological systems.

PropertyValueReference
CAS Number 10531-43-8[][2]
IUPAC Name 2-bromo-1-(5-phenylthiophen-2-yl)ethanone[]
Synonyms 2-(Bromoacetyl)-5-phenylthiophene; 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one[]
Molecular Formula C₁₂H₉BrOS[]
Molecular Weight 281.16 g/mol []
Melting Point 115 °C[]
Boiling Point 407.1 °C at 760 mmHg (Predicted)[]
Density 1.488 g/cm³ (Predicted)[]
SMILES C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr[]
InChI Key BOIAFAJKOBVLGS-UHFFFAOYSA-N[]

Section 2: Synthesis, Mechanism, and Reactivity

The utility of this compound is intrinsically linked to its synthesis and inherent reactivity as an α-bromoketone. This section delves into the logical basis for its preparation and the chemical transformations it readily undergoes.

Synthetic Pathway: Acid-Catalyzed α-Bromination

The most direct and common route to synthesize α-bromoketones is through the α-halogenation of the parent ketone.[3] This reaction typically proceeds via an acid-catalyzed mechanism, which is favored because it provides selectivity for the substitution of a single α-hydrogen.[4]

Causality of Experimental Choice: The use of an acid catalyst (e.g., acetic acid as a solvent and catalyst) is crucial. It protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. This facilitates the formation of an enol intermediate, which is the key nucleophilic species in the reaction. The enol then attacks molecular bromine.[5] This pathway is generally preferred over base-catalyzed halogenation for ketones with multiple α-hydrogens, as the base-catalyzed route can lead to multiple halogenations and the haloform reaction.

Synthesis_Workflow Start 1-(5-phenyl-2-thienyl)-1-ethanone (Parent Ketone) Reaction Reaction Vessel (Acid-Catalyzed α-Bromination) Start->Reaction Substrate Reagents Br₂ in Acetic Acid (CH₃COOH) Reagents->Reaction Reagents Product This compound Reaction->Product Crude Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-(5-phenyl-2-thienyl)-1-ethanone (1 equivalent) in glacial acetic acid.

  • Bromination: From the dropping funnel, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution at room temperature with constant stirring. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot with a different Rf value and the consumption of the starting material will indicate the reaction's progression towards completion.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture). The formation of well-defined crystals and a sharp melting point (near the literature value of 115 °C) of the dried solid validates the purity of the final compound.[]

Core Reactivity: The Electrophilic α-Carbon

The defining feature of an α-bromoketone is the high electrophilicity of the α-carbon, a direct result of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[6] This makes it a prime target for nucleophilic attack.

  • Nucleophilic Substitution (Sₙ2): It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide ion. This is a cornerstone reaction for building molecular complexity, allowing for the attachment of various side chains and functional groups.

  • Elimination (E2): In the presence of a non-nucleophilic, sterically hindered base (e.g., pyridine), the compound can undergo dehydrobromination via an E2 elimination pathway.[4][5] This is an excellent method for creating an α,β-unsaturated ketone, a valuable conjugated system for further synthetic transformations like Michael additions.

Section 3: Analytical Characterization Profile

Confirming the identity and purity of the synthesized compound is critical. The following analytical techniques provide a detailed fingerprint of the molecule. While specific spectra for this exact compound are not publicly available, its expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Analytical_Characterization Molecule C₁₂H₉BrOS (Target Molecule) NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR probes IR IR Spectroscopy Molecule->IR probes MS Mass Spectrometry Molecule->MS probes NMR_Data ¹H: Singlet for -CH₂Br (~4.5 ppm) Aromatic signals for phenyl & thienyl rings ¹³C: Ketone C=O (~180-190 ppm) -CH₂Br carbon signal NMR->NMR_Data yields IR_Data Strong C=O stretch (~1670-1690 cm⁻¹) C-Br stretch (~600-700 cm⁻¹) Aromatic C=C stretches IR->IR_Data yields MS_Data Molecular Ion Peak (M⁺) Isotopic pattern for Bromine (M⁺ and M⁺+2 peaks in ~1:1 ratio) Fragment ion for benzoyl moiety [Ph-CO]⁺ MS->MS_Data yields

Caption: Relationship between the molecule and its expected analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most diagnostic signal will be a singlet in the region of 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl (-CH₂Br) group. The aromatic region (7.0-8.0 ppm) will show a complex pattern of multiplets corresponding to the protons on the phenyl and thiophene rings.

  • ¹³C NMR: The carbonyl carbon will appear as a downfield signal around 180-190 ppm. The carbon of the -CH₂Br group will be visible in the aliphatic region. Additional signals will correspond to the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band is expected in the range of 1670-1690 cm⁻¹, characteristic of an aryl ketone carbonyl (C=O) stretch. Another key feature will be the C-Br bond stretch, typically found in the fingerprint region between 600-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic signature is definitive proof of the presence of one bromine atom in the molecule. Common fragmentation patterns would include the loss of the bromine atom and the formation of the stable 5-phenyl-2-thienoyl cation.

Section 4: Applications and Safety Considerations

Potential Applications

The true value of this compound lies in its role as a versatile intermediate. Its established reactivity makes it a valuable precursor for:

  • Drug Discovery: Serving as a scaffold for synthesizing heterocyclic compounds like thiazoles, imidazoles, and other pharmacophores by reacting it with various nucleophiles. Thiophene-containing molecules are prevalent in pharmaceuticals due to their diverse biological activities.

  • Material Science: Acting as a building block for creating novel conjugated materials. The phenyl-thiophene core is an interesting electronic unit, and further elaboration via the α-bromoketone handle could lead to new organic semiconductors or dyes.

  • Agrochemicals: Used in the synthesis of complex molecules with potential pesticidal or herbicidal properties.

Safety and Handling

As with all α-haloketones, this compound should be handled with care.

  • Toxicity: α-Bromoketones are potent lachrymators (tear-inducing) and are considered toxic and irritating.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

References

  • Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(5-bromo-2-thienyl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(7), 2567–2571. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • HZCHEMPRO. (n.d.). CAS : 10531-43-8 / this compound. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone (CAS No. 10531-43-8). As a key synthetic intermediate, particularly in the development of heterocyclic compounds, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and materials science.[1][2] This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles of chemical spectroscopy. We will explore the causality behind expected spectral features, provide validated experimental protocols for data acquisition, and present the information in a clear, accessible format for laboratory application.

Molecular Structure and Key Features

This compound is an α-haloketone featuring a complex aromatic system.[2] Its structure comprises four key components that dictate its spectroscopic signature:

  • A 2,5-disubstituted thiophene ring , an electron-rich five-membered heterocycle.

  • A phenyl group , which extends the conjugated π-system.

  • An ethanone bridge (-CO-CH₂-), which acts as a reactive center.

  • An α-bromine atom , which imparts significant electrophilicity and has a distinct isotopic signature.

A robust analytical workflow is essential for confirming the identity and purity of this molecule after synthesis.

Diagram: Molecular Structure and Analytical Workflow

G cluster_structure Molecular Structure of this compound cluster_workflow Spectroscopic Analysis Workflow mol C₁₂H₉BrOS M.W. 281.17 g/mol NMR NMR Spectroscopy (¹H, ¹³C) img IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Data Data Interpretation & Structural Confirmation MS->Data

Caption: Structure and standard analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. The analysis is based on the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the methylene protons, the thiophene protons, and the phenyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the effects of aromatic ring currents.

Proton Assignment Predicted δ (ppm) Multiplicity Expected J (Hz) Rationale & Insights
CH₂-Br4.5 - 4.8Singlet (s)N/AThese protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), causing a significant downfield shift. The absence of adjacent protons results in a singlet.
Thiophene H-37.3 - 7.5Doublet (d)3.5 - 4.5This proton is coupled to H-4. Its chemical shift is influenced by the adjacent phenyl group.[3][4]
Thiophene H-47.7 - 7.9Doublet (d)3.5 - 4.5This proton is coupled to H-3 and is deshielded by the adjacent electron-withdrawing acetyl group.[3][4]
Phenyl H-para7.3 - 7.4Triplet (t)7.0 - 8.0The para-proton of the phenyl ring typically appears as a triplet due to coupling with the two meta-protons.
Phenyl H-meta7.4 - 7.5Triplet (t)7.0 - 8.0The meta-protons are coupled to both ortho- and para-protons, often resulting in a triplet or doublet of doublets.
Phenyl H-ortho7.6 - 7.7Doublet (d)7.0 - 8.0The ortho-protons are in closest proximity to the thiophene ring and experience its anisotropic effect.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. The carbonyl carbon is the most deshielded, appearing significantly downfield.

Carbon Assignment Predicted δ (ppm) Rationale & Insights
C=O182 - 185The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic peak for ketones.[5]
Thiophene C-5145 - 148This carbon is attached to the phenyl group and is part of a conjugated system, leading to a downfield shift.
Thiophene C-2142 - 144Attached to the electron-withdrawing carbonyl group, this carbon is also significantly deshielded.
Phenyl C-ipso133 - 135The carbon atom of the phenyl ring directly attached to the thiophene ring.
Thiophene C-4132 - 134This carbon is adjacent to the carbonyl-substituted carbon.
Phenyl C-para129 - 130Aromatic carbon shifts are well-established.
Phenyl C-meta128 - 129Aromatic carbon shifts are well-established.
Phenyl C-ortho126 - 127Aromatic carbon shifts are well-established.
Thiophene C-3125 - 126This thiophene carbon is least affected by the substituents.
CH₂-Br32 - 35The presence of the electronegative bromine atom causes a downfield shift from a typical alkyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the carbonyl group. The position of the C=O stretching frequency is sensitive to its electronic environment.

Predicted Key IR Absorptions
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale & Insights
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of C-H bonds on the phenyl and thiophene rings.
C-H Stretch (Aliphatic)3000 - 2900WeakFrom the methylene (-CH₂-) group.
C=O Stretch (Ketone) 1675 - 1665 Strong This is the most diagnostic peak. The base value for a ketone (~1715 cm⁻¹) is lowered by conjugation with the thiophene ring.[6][7] However, the electron-withdrawing inductive effect of the α-bromine atom slightly increases the frequency.[8] The net result is a value lower than a simple aliphatic ketone but higher than a simple conjugated ketone.
C=C Stretch (Aromatic)1600 - 1450Medium-StrongMultiple bands corresponding to the vibrations of the phenyl and thiophene rings.
C-Br Stretch700 - 600MediumAppears in the fingerprint region and confirms the presence of a bromoalkane moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in any bromine-containing fragment appearing as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺): A prominent doublet is expected at m/z 280 and 282 , corresponding to [C₁₂H₉⁷⁹BrOS]⁺ and [C₁₂H₉⁸¹BrOS]⁺.

Predicted Fragmentation Pathways

Under EI conditions, the molecular ion will fragment via predictable pathways, primarily through α-cleavage adjacent to the carbonyl group.[10][11][12]

Diagram: Key Fragmentation Pathways

G M Molecular Ion [C₁₂H₉BrOS]⁺˙ m/z 280/282 F1 Loss of •Br [C₁₂H₉OS]⁺ m/z 201 M->F1 - •Br F2 Loss of •CH₂Br [C₁₁H₇OS]⁺ m/z 187 M->F2 - •CH₂Br (α-cleavage) F3 Loss of CO from F2 [C₁₀H₇S]⁺ m/z 159 F2->F3 - CO F4 Phenyl Thiophene Cation [C₁₀H₇S]⁺ m/z 159

Caption: Predicted major fragmentation pathways for this compound.

Predicted m/z Fragment Ion Structure Fragmentation Pathway
280/282[C₁₂H₉BrOS]⁺˙Molecular Ion (M⁺)
201[C₁₂H₉OS]⁺Loss of a bromine radical (•Br) from the molecular ion.
187 [C₁₁H₇OS]⁺ Base Peak. α-cleavage resulting in the loss of the •CH₂Br radical. This forms a very stable acylium ion.
159[C₁₀H₇S]⁺Loss of carbon monoxide (CO) from the m/z 187 fragment.
115[C₅H₃S]⁺Fragmentation of the thiophene ring.
77[C₆H₅]⁺Phenyl cation.
Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotopic partner. Analyze the major fragment ions to confirm the predicted fragmentation patterns and corroborate the proposed structure.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key identifiers are:

  • ¹H NMR: A singlet around 4.5-4.8 ppm for the CH₂Br protons and characteristic doublets for the thiophene protons.

  • IR: A strong carbonyl (C=O) absorption band in the 1665-1675 cm⁻¹ region.

  • MS: A molecular ion doublet at m/z 280/282 with near-equal intensity and a base peak at m/z 187 corresponding to the stable acylium cation.

This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, purify, and verify this important chemical intermediate.

References

  • Stenutz, R. NMR chemical shift prediction of thiophenes. [Online]. Available: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079. Available: [Link]

  • Ka, J. W., et al. (2011). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Online]. Available: [Link]

  • Nicolaides, D. N., et al. (1982). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding sulphones. Tetrahedron. Available: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

  • Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(18), 4495-4501. Available: [Link]

  • Supplementary Information for relevant compounds. Bruker. [Online]. Available: [Link]

  • Khan Academy. IR signals for carbonyl compounds. [Online]. Available: [Link]

  • UCLA. IR Spectroscopy Tutorial: Ketones. [Online]. Available: [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl-. [Online]. Available: [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Online]. Available: [Link]

  • LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]

  • NIST. Mass spectrum (electron ionization) for Ethanone, 2-bromo-1-phenyl-. [Online]. Available: [Link]

  • NIST. IR Spectrum for Ethanone, 2-bromo-1,2-diphenyl-. [Online]. Available: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Online]. Available: [Link]

  • UCLA. IR Spectroscopy Tutorial: Carbonyl Compounds. [Online]. Available: [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. [Online]. Available: [Link]

  • Supporting Information for a general catalyst for Suzuki–Miyaura and Sonogashira reactions. [Online]. Available: [Link]

  • LibreTexts Chemistry. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available: [Link]

  • De la Torre, D., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5039. Available: [Link]

  • Wikipedia. α-Halo ketone. [Online]. Available: [Link]

  • PrepChem.com. Synthesis of 2-acetyl-5-bromothiophene. [Online]. Available: [Link]

  • Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089-3093. Available: [Link]

  • Oakwood Chemical. 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. [Online]. Available: [Link]

  • NIST. Mass spectrum (electron ionization) for Ethanone, 2-bromo-1,2-diphenyl-. [Online]. Available: [Link]

  • Hzchempro. CAS : 10531-43-8 / this compound. [Online]. Available: [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). [Online]. Available: [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl- (Notes). [Online]. Available: [Link]

  • ChemSynthesis. 1-(5-bromo-2-thienyl)ethanone. [Online]. Available: [Link]

Sources

CAS number 10531-43-8 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195): A Ligand for the Translocator Protein (TSPO)

Foreword

It has come to our attention that the compound of interest for many researchers in the field of neuroinflammation and oncology is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, widely known as PK 11195. While the inquiry was made with the CAS number 10531-43-8, this number corresponds to 2-bromo-1-(5-phenyl-2-thienyl)-1-ethanone, a chemical intermediate with limited published applications in the scope of this guide. This guide is therefore dedicated to the extensive research and application of PK 11195, a molecule of significant interest in drug development and molecular imaging.

Introduction: Unveiling PK 11195, a Seminal TSPO Ligand

1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK 11195, is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is ubiquitously expressed in peripheral tissues and at low levels in the healthy central nervous system (CNS).[1][2] However, its expression is significantly upregulated in activated microglia, astrocytes, and macrophages in response to inflammation, injury, and neurodegeneration.[1][2] This differential expression has positioned TSPO as a valuable biomarker for neuroinflammation, and PK 11195 as the archetypal radioligand for its in vivo imaging via Positron Emission Tomography (PET).[3]

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key applications of PK 11195, with a focus on its utility as a research tool for scientists and professionals in drug development.

Physicochemical and Pharmacokinetic Properties of PK 11195

A thorough understanding of the physicochemical properties of PK 11195 is paramount for its effective application in both in vitro and in vivo experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₂₁ClN₂O[4]
Molecular Weight 368.86 g/mol [4]
Appearance White crystalline powder
Solubility Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml)
Storage Stable for 1 year as supplied. Solutions in DMSO may be stored at -20°C for up to 1 month.
Binding Affinity (Ki) ~3.60 nM[5]

Mechanism of Action: Targeting Mitochondrial Function and Inflammatory Pathways

PK 11195 exerts its biological effects primarily through its interaction with TSPO. As an antagonist, it binds to TSPO and modulates its functions, which include cholesterol transport, steroidogenesis, and regulation of mitochondrial function. The upregulation of TSPO in activated microglia provides a specific target for PK 11195 in the context of neuroinflammation.

The binding of PK 11195 to TSPO on activated microglia has been shown to inhibit the respiratory burst response and reduce the release of pro-inflammatory mediators such as glutamate and interleukin-1β (IL-1β).[6] This selective inhibition of macrophage and microglial functions suggests a potential therapeutic role for PK 11195 and other TSPO ligands in mitigating neuroinflammatory processes.[6]

TSPO_PK11195_Mechanism cluster_microglia Activated Microglia cluster_omm Outer Mitochondrial Membrane Mitochondrion Mitochondrion TSPO TSPO (Translocator Protein) Upregulation Upregulation Cellular_Response Cellular Response TSPO->Cellular_Response modulates PK11195 PK 11195 PK11195->TSPO binds to PK11195->Cellular_Response inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->TSPO induces Binding Antagonistic Binding Inhibition Inhibition Proinflammatory_Mediators Pro-inflammatory Mediator Release (Glutamate, IL-1β) Cellular_Response->Proinflammatory_Mediators leads to

Caption: Mechanism of action of PK 11195 on activated microglia.

Experimental Protocols: A Practical Guide for Researchers

The following protocols provide a framework for the application of PK 11195 in key research areas.

Radiolabeling of PK 11195 with Carbon-11 for PET Imaging

The use of [¹¹C]PK11195 in PET imaging is a cornerstone for studying neuroinflammation in vivo. The following is a generalized protocol for its synthesis.

Materials:

  • (R)-N-desmethyl-PK11195 (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., tC18)

  • Sterile water and ethanol

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: Dissolve (R)-N-desmethyl-PK11195 (e.g., 2 mg) in anhydrous DMSO (e.g., 200 µL).

  • Activation: Add NaH (e.g., 3-5 mg) to the precursor solution a few minutes before the end of the cyclotron bombardment for [¹¹C]CH₃I production.[1]

  • Radiolabeling: Deliver the produced [¹¹C]CH₃I to the activated precursor solution.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 1.5 minutes.[1]

  • Purification:

    • Dilute the reaction mixture with the HPLC mobile phase.

    • Inject the mixture onto a semi-preparative HPLC column for separation.[1]

    • Collect the fraction corresponding to [¹¹C]PK11195.

  • Formulation:

    • Dilute the collected fraction with sterile water.

    • Trap the [¹¹C]PK11195 on an SPE cartridge.[1]

    • Wash the cartridge with sterile water.

    • Elute the [¹¹C]PK11195 with ethanol.[1]

    • Reconstitute the final product in sterile saline for injection.

    • Pass the solution through a sterile 0.22 µm filter into a product vial.[1]

  • Quality Control: Perform necessary quality control tests, including radiochemical purity and specific activity.[1]

PET_Radiolabeling_Workflow cluster_synthesis [¹¹C]PK11195 Synthesis Precursor Precursor Solution ((R)-N-desmethyl-PK11195 in DMSO) Activation Activation with NaH Precursor->Activation Radiolabeling Radiolabeling with [¹¹C]CH₃I Activation->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]PK11195 for Injection QC->Final_Product

Caption: Workflow for the radiosynthesis of [¹¹C]PK11195.

In Vitro Assay for Microglial Activation using PK 11195

This protocol outlines a method to assess the anti-inflammatory effects of PK 11195 on activated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • PK 11195

  • ATP

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western blotting (e.g., antibodies for IBA-1, NLRP3)

Procedure:

  • Cell Culture: Culture BV-2 cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with PK 11195 (e.g., 0.5 µM) for 1 hour.[6]

  • Activation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 6 hours to induce an inflammatory response.[6] For inflammasome activation, follow LPS stimulation with ATP (e.g., 1 mM) for 2 hours.[6]

  • Sample Collection: Collect the cell culture medium for cytokine analysis. Lyse the cells to collect protein for Western blotting.

  • Cytokine Analysis: Measure the concentration of IL-1β and IL-18 in the culture medium using ELISA kits according to the manufacturer's instructions.[6]

  • Western Blotting: Analyze the expression of microglial activation markers (e.g., IBA-1) and inflammasome components (e.g., NLRP3) in the cell lysates by Western blotting.[6]

  • Data Analysis: Compare the levels of cytokines and protein expression between control, LPS-stimulated, and PK 11195-treated groups.

Applications in Research and Drug Development

The unique properties of PK 11195 have led to its widespread use in various research fields:

  • Neurodegenerative Diseases: [¹¹C]PK11195 PET imaging is extensively used to visualize and quantify neuroinflammation in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders.[1][2]

  • Oncology: TSPO is overexpressed in various cancers, and PK 11195 has been investigated for its potential to induce apoptosis and chemosensitize tumor cells.

  • Inflammatory Diseases: The ability of PK 11195 to modulate macrophage function makes it a valuable tool for studying peripheral inflammatory conditions.[6]

  • Drug Development: PK 11195 serves as a reference compound for the development and evaluation of new generations of TSPO ligands with improved imaging and therapeutic properties.[3]

Conclusion

PK 11195 remains an indispensable tool in the study of TSPO and its role in health and disease. Its application in PET imaging has revolutionized our ability to study neuroinflammation in living subjects, providing critical insights into disease mechanisms and therapeutic responses. While newer TSPO ligands are being developed, the foundational knowledge gained from decades of research with PK 11195 continues to guide the field. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their scientific endeavors.

References

  • Improved Production of (R)-[ 11 C]PK11195 for PET Imaging of Inflammation. (2020). Journal of Nuclear Medicine Technology, 48(2), 158-162.
  • N-[11C]methyl- N-(1-methylpropyl)-3-isoquinoline carboxamide - PubMed. (2012).
  • 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide C-11 | C21H21ClN2O | CID 450825 - PubChem. (n.d.). Retrieved January 9, 2024, from [Link]

  • Vihasibio Sciences PVT LTD, - Product List - Scribd. (n.d.). Retrieved January 9, 2024, from [Link]

  • Inhibitory action of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxam ide (PK 11195) on some mononuclear phagocyte functions - PubMed. (2000). Biochemical Pharmacology, 60(10), 1531-1539.
  • Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed Central. (2019). EJNMMI Radiopharmacy and Chemistry, 4(1), 18.
  • Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC - NIH. (2020). International Journal of Molecular Sciences, 21(21), 8235.
  • Microglial Activation Assays - Charles River Laboratories. (n.d.). Retrieved January 9, 2024, from [Link]

  • Radiosynthesis and characterization of [18F]BS224: a next‑generation TSPO PET ligand insensitive to the rs6971 polymorphism - CNR-IRIS. (2021). EJNMMI Radiopharmacy and Chemistry, 6(1), 1.
  • PK11195 labels activated microglia in Alzheimer's disease and in vivo in a mouse model using PET - PubMed Central. (2008). Journal of Neuroscience, 28(41), 10287-10298.
  • Homologous competition binding assay of TSPO ligand 3H-PK11195 with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

  • Detection of Microglial Activation in an Acute Model of Neuroinflammation Using PET and Radiotracers 11C-(R)-PK11195 and 18F-GE-180 | Journal of Nuclear Medicine. (2014). Journal of Nuclear Medicine, 55(5), 834-840.
  • Human biodistribution and radiation dosimetry of C-11-(R)-PK11195, the prototypic PET ligand to image inflammation - ResearchGate. (2012). Journal of Nuclear Medicine, 53(2), 312-317.
  • The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre - PubMed Central. (2015). PLoS One, 10(9), e0137620.
  • Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior - Frontiers. (2022). Frontiers in Neuroscience, 16, 848880.
  • A NOVEL COMPOUND TARGETING MICROGLIAL ACTIVATION - Refubium - Freie Universität Berlin. (2021).

Sources

Synonyms for 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone like "2-(Bromoacetyl)-5-phenylthiophene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone: Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS Number 10531-43-8, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[][2] Its structure is characterized by a 2-phenylthiophene core, which provides a stable, aromatic scaffold, and a highly reactive α-bromo ketone functional group. This unique combination makes it an exceptionally valuable chemical intermediate, or synthon, for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its applications as a versatile building block in research and development.

Nomenclature and Chemical Identity

Precise identification is critical in chemical research. While commonly referred to by its CAS number, this compound is known by several synonyms. The systematic IUPAC name for this compound is 2-bromo-1-(5-phenylthiophen-2-yl)ethanone.[]

One of its most frequently used synonyms is 2-(Bromoacetyl)-5-phenylthiophene .[] This name clearly delineates the two primary components of the molecule: the bromoacetyl group and the 5-phenylthiophene moiety to which it is attached.

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 10531-43-8[][2]
Molecular Formula C12H9BrOS[]
Molecular Weight 281.16 g/mol []
IUPAC Name 2-bromo-1-(5-phenylthiophen-2-yl)ethanone[]
Common Synonyms 2-(Bromoacetyl)-5-phenylthiophene, 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one[]
Melting Point 115°C[]
Boiling Point 407.1°C at 760 mmHg (Predicted)[]
Density 1.488 g/cm³ (Predicted)[]
InChI Key BOIAFAJKOBVLGS-UHFFFAOYSA-N[]
SMILES C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr[]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-phenylthiophene. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a selective α-bromination of the resulting ketone.

Causality of Experimental Choices
  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is the method of choice for attaching an acyl group (in this case, acetyl) to an aromatic ring like 2-phenylthiophene. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from acetyl chloride, which then attacks the electron-rich thiophene ring. The substitution occurs preferentially at the 5-position (alpha to the sulfur and para to the phenyl group) due to electronic activation and steric considerations.

  • Alpha-Bromination: The ketone formed in the first step, 1-(5-phenyl-2-thienyl)ethanone, can be selectively brominated at the carbon adjacent to the carbonyl group (the α-carbon). This position is activated by the electron-withdrawing carbonyl group, which allows for the formation of an enol or enolate intermediate that readily reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS) or elemental bromine.

Representative Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination A 2-Phenylthiophene B Acetyl Chloride (CH3COCl) + AlCl3 in CH2Cl2 A->B Reactants C 1-(5-phenyl-2-thienyl)ethanone B->C Reaction D 1-(5-phenyl-2-thienyl)ethanone E N-Bromosuccinimide (NBS) in CCl4, Initiator (AIBN) C->E Intermediate Product D->E Reactants F This compound E->F Reaction

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles. Researchers should consult peer-reviewed literature for specific, validated procedures.

Step 1: Synthesis of 1-(5-phenyl-2-thienyl)ethanone

  • To a dry, three-necked round-bottomed flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a dry solvent such as dichloromethane (CH₂Cl₂).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add acetyl chloride dropwise to the cooled suspension with stirring.

  • After the addition is complete, add a solution of 2-phenylthiophene in CH₂Cl₂ dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Purify by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 1-(5-phenyl-2-thienyl)ethanone from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the high reactivity of its α-bromo ketone moiety. The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.

This reactivity is the cornerstone of its use as a versatile building block for constructing complex heterocyclic frameworks, which are prevalent in many pharmaceutical agents.[3][4]

Key Applications:
  • Synthesis of Heterocycles: It serves as a precursor for a wide range of heterocyclic compounds. By reacting it with various nucleophiles (e.g., amines, thiols), researchers can forge new carbon-nitrogen and carbon-sulfur bonds, leading to the creation of novel thiazole, imidazole, or pyridine derivatives with potential biological activity.[5]

  • Bioconjugation: The compound and its derivatives are utilized in the field of bioconjugation.[] The bromoacetyl group can react selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins, to form stable thioether linkages. This application is crucial for creating antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted therapeutic agents.[]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides, and in the development of advanced materials like polymers and coatings.[6]

G cluster_nucleophiles Nucleophiles cluster_products Derivative Products A This compound (Electrophilic Synthon) B Amines (R-NH2) A->B Nucleophilic Substitution C Thiols (R-SH) A->C D Other Nucleophiles (e.g., Carbanions) A->D E Amino Ketones / Fused Heterocycles F Thioethers / Bioconjugates G Complex Organic Molecules

Caption: Role as a versatile intermediate in chemical synthesis.

Conclusion

This compound, also known as 2-(Bromoacetyl)-5-phenylthiophene, is more than just a chemical compound; it is a key enabler in the field of synthetic chemistry. Its defined structure, predictable reactivity, and role as a versatile synthon make it an invaluable tool for researchers and drug development professionals. The ability to leverage its electrophilic bromoacetyl group allows for the systematic and efficient construction of novel molecules with tailored properties, paving the way for the discovery of new therapeutics, advanced materials, and other innovative chemical solutions.

References

  • Hangzhou Chempro Technology Co., Ltd. (n.d.). CAS: 10531-43-8 / this compound. Retrieved from [Link]

  • Lutz, W. B., et al. (2005). 2-Acetyl-3-bromothiophene as a bio-active intermediate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3435–o3436.
  • Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(15), 10245–10257.
  • J&K Scientific. (n.d.). 2-Bromo-1-(4-(methylthio)phenyl)ethanone. Retrieved from [Link]

Sources

The Emerging Potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in a single molecular framework often heralds the emergence of novel therapeutic candidates. 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone, a compound uniting the biologically significant 2-phenylthiophene core with a reactive α-bromoketone moiety, represents a compelling starting point for drug discovery. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. We will dissect its synthesis, explore the chemical reactivity that underpins its utility as a versatile synthetic intermediate, and, by drawing parallels with structurally related compounds, project its potential as a modulator of key biological targets implicated in a range of pathologies, including cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics.

Introduction: The Strategic Amalgamation of a Privileged Scaffold and a Reactive Moiety

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need for more effective and safer treatments for a myriad of human diseases. A prevailing strategy in this endeavor is the exploration of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established privileged scaffold, with numerous thiophene-containing drugs approved for diverse clinical applications.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiophene core gains additional lipophilicity and opportunities for crucial π-π stacking interactions within biological targets.

Juxtaposed with this privileged core in the title compound is the α-bromoketone functional group. This moiety is not merely a passive structural element; it is a highly reactive electrophilic center. This reactivity can be harnessed in two principal ways within a medicinal chemistry context: as a versatile handle for the synthesis of a diverse library of derivatives, or as a warhead for the covalent and often irreversible inhibition of specific enzymatic targets.[2] The strategic combination of the 2-phenylthiophene scaffold, with its inherent biological relevance, and the reactive potential of the α-bromoketone, positions this compound as a molecule of significant interest for the development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in medicinal chemistry. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₉BrOS[3]
Molecular Weight 281.17 g/mol [3]
Melting Point 115 °C[3]
Boiling Point 407.1 °C at 760 mmHg[3]
Density 1.488 g/cm³[3]
IUPAC Name 2-bromo-1-(5-phenylthiophen-2-yl)ethanone[3]
Synonyms 2-(Bromoacetyl)-5-phenylthiophene, 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be logically approached in a two-step sequence: the Friedel-Crafts acylation of 2-phenylthiophene to introduce the acetyl group, followed by a regioselective α-bromination.

Step 1: Synthesis of the Precursor, 1-(5-phenyl-2-thienyl)ethanone

The introduction of an acetyl group onto the 2-phenylthiophene core is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5]

Experimental Protocol: Friedel-Crafts Acylation of 2-Phenylthiophene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

  • Addition of 2-Phenylthiophene: Following the addition of acetyl chloride, add a solution of 2-phenylthiophene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 1-(5-phenyl-2-thienyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.[1]

G 2-Phenylthiophene 2-Phenylthiophene ReactionVessel DCM, 0°C to RT 2-Phenylthiophene->ReactionVessel AcetylChloride_AlCl3 Acetyl Chloride / AlCl₃ AcetylChloride_AlCl3->ReactionVessel Intermediate Acylium Ion Complex ReactionVessel->Intermediate Electrophilic Aromatic Substitution Product 1-(5-phenyl-2-thienyl)ethanone Intermediate->Product

Caption: Friedel-Crafts acylation of 2-phenylthiophene.

Step 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

The final step involves the selective bromination of the methyl group adjacent to the carbonyl, a classic α-bromination of a ketone. This reaction is typically carried out using elemental bromine in a suitable solvent, often with an acid catalyst.[6]

Experimental Protocol: α-Bromination

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1-(5-phenyl-2-thienyl)ethanone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise at room temperature with stirring.

  • Reaction Monitoring: The disappearance of the bromine color is an indicator of the reaction's progress. The reaction can also be monitored by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid product, this compound, by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]

G StartMaterial 1-(5-phenyl-2-thienyl)ethanone Reaction α-Bromination StartMaterial->Reaction Reagents Br₂ in Acetic Acid Reagents->Reaction FinalProduct This compound Reaction->FinalProduct

Caption: Synthesis of the target compound via α-bromination.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its dual capacity as a versatile synthetic intermediate and as a potential covalent inhibitor.

As a Versatile Synthetic Intermediate

The α-bromoketone moiety is a powerful electrophilic handle for the construction of a wide array of heterocyclic systems, many of which are themselves important pharmacophores. The carbon bearing the bromine atom is highly susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives.

Potential Synthetic Transformations:

  • Synthesis of Thiazoles and Imidazoles: Reaction with thioamides or amidines can lead to the formation of substituted thiazole and imidazole rings, respectively. These five-membered heterocycles are prevalent in numerous clinically used drugs.

  • Formation of Aminoketones and their Derivatives: Nucleophilic substitution with primary or secondary amines yields α-aminoketones, which can be further elaborated or may themselves possess biological activity.

  • Alkylation of Phenols and Thiols: Reaction with phenolic or thiolic nucleophiles can be used to link the 2-phenylthiophene core to other bioactive scaffolds.

G Core This compound Thioamide Thioamide Core->Thioamide Amidine Amidine Core->Amidine Amine Primary/Secondary Amine Core->Amine Phenol Phenol/Thiol Core->Phenol Thiazole Substituted Thiazoles Thioamide->Thiazole Imidazole Substituted Imidazoles Amidine->Imidazole Aminoketone α-Aminoketones Amine->Aminoketone EtherThioether Aryl Ethers/ Thioethers Phenol->EtherThioether

Caption: Synthetic utility of the title compound.

As a Potential Therapeutic Agent

Drawing inferences from the biological activities of structurally similar compounds, we can project several promising therapeutic avenues for derivatives of this compound.

Thiophene derivatives are well-documented as potent anticancer agents, often acting as kinase inhibitors.[7][8] The 2-phenylthiophene scaffold, in particular, has been incorporated into molecules targeting key signaling pathways in cancer.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme.[9] The 2-phenylthiophene moiety can be tailored with appropriate substituents to achieve potent and selective inhibition of various kinases implicated in cancer, such as VEGFR-2 and Akt.[8][10] For instance, certain fused thiophene derivatives have shown potent inhibition of VEGFR-2 and Akt with IC₅₀ values in the nanomolar to low micromolar range.[8]

  • Tubulin Polymerization Inhibition: Some thiophene-containing compounds have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy. For example, a thiophene derivative, Compound 1312, exhibited an IC₅₀ of 340 nM against the SGC-7901 gastric cancer cell line.[11]

Table of Anticancer Activity of Related Thiophene Derivatives:

Compound ClassTarget/Cell LineIC₅₀Reference
Phenyl-thiophene-carboxamidesHep3B5.46 µM (for compound 2b)[12]
Fused Thiophene Derivative 4cVEGFR-20.075 µM[8]
Fused Thiophene Derivative 4cAkt4.60 µM[8]
Fused Thiophene Derivative 3bVEGFR-20.126 µM[8]
Fused Thiophene Derivative 3bAkt6.96 µM[8]
Thiophene Derivative 1312SGC-7901340 nM[11]

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][13]

  • COX Inhibition: Several 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues have been identified as selective COX-2 inhibitors, with IC₅₀ values in the range of 0.31–1.40 µM.[13][14] This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Table of Anti-inflammatory Activity of Related Thiophene Derivatives:

Compound ClassTargetIC₅₀Selectivity Index (SI) for COX-2Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31–1.40 µM48.8–183.8[13][14]
As a Covalent Inhibitor: The Role of the α-Bromoketone

The α-bromoketone moiety can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

Mechanism of Covalent Inhibition:

The lone pair of electrons on a nucleophilic amino acid residue in the enzyme's active site attacks the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.

G Enzyme Enzyme Active Site (with Nucleophilic Residue, e.g., Cys-SH) Inhibitor This compound (Electrophilic Warhead) Enzyme->Inhibitor Nucleophilic Attack CovalentComplex Covalently Modified Enzyme (Inactive) Inhibitor->CovalentComplex Irreversible Inhibition

Caption: Mechanism of irreversible enzyme inhibition.

This covalent-binding strategy is a powerful tool in drug design, and the presence of the α-bromoketone in the title compound suggests its potential as a starting point for the development of targeted covalent inhibitors for a range of enzymes.

Future Directions and Conclusion

This compound is a molecule of considerable promise in the field of medicinal chemistry. Its straightforward synthesis and the dual functionality of its constituent parts – the biologically relevant 2-phenylthiophene scaffold and the reactive α-bromoketone moiety – provide a rich platform for the discovery of novel therapeutic agents.

Future research should focus on several key areas:

  • Library Synthesis: The synthesis of a diverse library of derivatives by exploiting the reactivity of the α-bromoketone is a logical next step. This will allow for a thorough exploration of the structure-activity relationships (SAR).

  • Biological Screening: This library should be screened against a panel of relevant biological targets, including a range of kinases and inflammatory enzymes.

  • Mechanism of Action Studies: For any identified hits, detailed mechanistic studies should be undertaken to confirm their mode of action, including whether they act as reversible or irreversible inhibitors.

References

  • Khatri, N., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. PubMed. [Link]

  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylthiophene. [Link]

  • Consensus. (1973). Bromination of 2-acetylthiophene and its derivatives. [Link]

  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. [Link]

  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. PubMed. [Link]

  • Li, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]

  • Abdelnaby, R. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of thiophene derivatives. [Link]

  • Chemistry LibreTexts. (2021). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Oronsky, B., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC. [Link]

  • Chemdad. (n.d.). 2-BROMO-5-PHENYLTHIOPHENE. [Link]

  • Xing, R.-J., et al. (n.d.). A practical and efficient procedure for the α-bromination of arylethanones. Journal of Chemical Research. [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 1-(5-bromo-2-thienyl)ethanone. [Link]

  • Duarte da Cruz, R. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • precisionFDA. (n.d.). 1-(5-BENZOYL-2-THIENYL)ETHANONE. [Link]

  • ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone is a versatile α-bromoketone that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining a phenyl-substituted thiophene core with a reactive bromoacetyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its practical application in the laboratory.

Introduction

The strategic combination of a thiophene ring, a phenyl group, and a reactive α-bromoketone moiety endows this compound with a unique chemical profile. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The phenyl substituent can further modulate these biological effects and influence the pharmacokinetic properties of derived molecules.

The α-bromoketone functional group is a key reactive site, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the construction of more complex molecular architectures, such as thiazoles and chalcones, which are themselves important pharmacophores. This guide aims to provide researchers with a thorough understanding of this compound, from its synthesis to its potential applications, thereby empowering its use in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
IUPAC Name 2-bromo-1-(5-phenylthiophen-2-yl)ethanone[]
Synonyms 2-(Bromoacetyl)-5-phenylthiophene, 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one[]
CAS Number 10531-43-8[2]
Molecular Formula C₁₂H₉BrOS[]
Molecular Weight 281.17 g/mol []
Melting Point 115 °C[]
Boiling Point 407.1 °C at 760 mmHg[]
Density 1.488 g/cm³[]
Appearance Solid (form may vary)[3]

Synthesis of this compound

The synthesis of this compound can be approached through two primary synthetic routes, both of which are common strategies for the preparation of α-bromoketones.

Route 1: Friedel-Crafts Acylation of 2-Phenylthiophene

This method involves the direct acylation of a pre-formed 2-phenylthiophene ring with a bromoacetylating agent. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.[4]

Reaction Scheme:

Caption: General scheme for Friedel-Crafts acylation.

Experimental Protocol (Adapted from general procedures[5][6]):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add bromoacetyl chloride (1.0 equivalent) to the stirred suspension. The formation of the acylium ion is an exothermic process.

  • Acylation: After the addition of bromoacetyl chloride, add a solution of 2-phenylthiophene (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices: The use of a strong Lewis acid like aluminum chloride is crucial for the generation of the highly electrophilic acylium ion from bromoacetyl chloride.[7][8] The reaction is performed under anhydrous conditions as aluminum chloride reacts vigorously with water. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reaction and prevent side reactions.

Route 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

An alternative and often preferred route involves the synthesis of the precursor ketone, 1-(5-phenyl-2-thienyl)ethanone, followed by selective bromination at the α-position. This two-step approach can sometimes offer better control and higher yields.

Reaction Scheme:

Caption: Two-step synthesis via α-bromination.

Experimental Protocol (Adapted from general procedures[9][10]):

Step 1: Synthesis of 1-(5-phenyl-2-thienyl)ethanone

This step follows a similar Friedel-Crafts acylation procedure as described in Route 1, but using acetyl chloride instead of bromoacetyl chloride.

Step 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

  • Reaction Setup: Dissolve 1-(5-phenyl-2-thienyl)ethanone (1.0 equivalent) in a suitable solvent such as chloroform, carbon tetrachloride, or acetic acid in a round-bottom flask.

  • Bromination: Add the brominating agent, which can be elemental bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 equivalents), portion-wise or as a solution in the same solvent. The reaction may be initiated by light or a radical initiator if using NBS for benzylic/allylic-type bromination, though for α-bromination of ketones, acid or base catalysis is more common. For direct bromination with Br₂, the reaction can be carried out in the presence of a catalytic amount of acid.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, the reaction mixture can be washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices: The choice of brominating agent can influence the selectivity and ease of handling. NBS is often preferred over liquid bromine as it is a solid and can provide a low, steady concentration of bromine in the reaction mixture, which can help to minimize side reactions.[10] The choice of solvent is also important; for instance, acetic acid can act as both a solvent and an acid catalyst.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon highly susceptible to nucleophilic substitution.

Synthesis of Thiazole Derivatives

A cornerstone application of α-bromoketones is the Hantzsch thiazole synthesis.[11] Reaction of this compound with a thioamide leads to the formation of highly functionalized thiazole derivatives. Thiazoles are a class of heterocyclic compounds with a broad range of pharmaceutical applications, including antimicrobial, antifungal, and anti-inflammatory activities.[12][13]

Reaction Scheme:

Caption: Synthesis of thiazoles from the title compound.

This reaction provides a straightforward route to novel thiazole derivatives bearing the 5-phenyl-2-thienyl substituent, which can be further screened for their biological activities. The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by cyclization and dehydration.[14]

Synthesis of Chalcone Derivatives

This compound can be a precursor for the synthesis of chalcones. Although not a direct reaction, the bromo group can be substituted by a nucleophile to introduce a methyl group, which can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[15][16][17][18][19] The 5-phenyl-2-thienyl moiety in such chalcones could lead to novel compounds with enhanced or unique biological profiles.

Potential Applications in Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in many biologically active compounds.

  • Antimicrobial and Antifungal Agents: As discussed, the synthesis of thiazole and chalcone derivatives from this starting material is a promising avenue for the development of new antimicrobial and antifungal drugs.[15][17][18] The thiophene ring itself is a known pharmacophore in many antimicrobial agents.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, typically in the range of δ 4.0-5.0 ppm. The aromatic protons of the phenyl and thiophene rings will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 180-190 ppm and a signal for the α-carbon bearing the bromine atom in the range of δ 30-40 ppm. The aromatic carbons will resonate in the typical downfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via established methods like Friedel-Crafts acylation or α-bromination of a precursor ketone, combined with the synthetic versatility of the α-bromoketone functionality, makes it an attractive starting material for the synthesis of diverse heterocyclic compounds. In particular, its application in the synthesis of thiazole and chalcone derivatives highlights its significant potential in the field of medicinal chemistry for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

[12] Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [14] National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [15] Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. [16] Synthesis on study of novel chalcone derivatives and their antimicobial activity. [17] National Institutes of Health. (2012). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. [23] Benchchem. (2023). 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone. [18] MDPI. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. [11] MedCrave online. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [20] The Royal Society of Chemistry. (2016). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [19] MDPI. (2015). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. [13] Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [5] University of Michigan. Experiment 1: Friedel-Crafts Acylation. [] BOC Sciences. CAS 10531-43-8 this compound. [6] Benchchem. A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. [24] National Institutes of Health. 1-(3-Bromo-2-thienyl)ethanone. [4] Organic Chemistry Portal. Friedel-Crafts Acylation. [9] PrepChem.com. Synthesis of 2-bromo-2-phenyl-1-(4-methylthiophenyl)ethanone. [21] NIST. Ethanone, 2-bromo-1-phenyl-. [25] ChemSynthesis. 1-(5-bromo-2-thienyl)ethanone - 5370-25-2, C6H5BrOS, density, melting point, boiling point, structural formula, synthesis. [7] YouTube. (2018). Friedel-Crafts Acylation. [8] YouTube. (2017). Friedel-Crafts Acylation Made Super Easy!. [22] NIST. Ethanone, 2-bromo-1-phenyl-. [26] Echemi. This compound. [27] Interpretation of 2D NMR Spectra. [28] NIST. Ethanone, 2-bromo-1-phenyl-. [29] The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [30] ResearchGate. (2016). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. [3] Sigma-Aldrich. 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]ethanone. [10] PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [31] Fisher Scientific. 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, 97%, Thermo Scientific 5 g. [32] Fisher Scientific. This compound, 95%, Thermo Scientific. [2] ChemicalBook. 10531-43-8(this compound). [33] SpectraBase. 1-(3-{[(E)-(5-bromo-2-thienyl)methylidene]amino}phenyl)ethanone - Optional[1H NMR] - Spectrum.

Sources

Methodological & Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic reaction in heterocyclic chemistry first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3][4] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, and anti-inflammatory properties.[2][4] The enduring appeal of the Hantzsch synthesis lies in its reliability, operational simplicity, and the ready availability of its precursors: an α-haloketone and a thioamide.[3][5] This application note provides a detailed guide for the synthesis of a novel thiazole derivative, 2-amino-4-(5-phenyl-2-thienyl)thiazole, utilizing the α-haloketone 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and thiourea.

Mechanistic Insights: A Stepwise Look at Thiazole Formation

The Hantzsch synthesis proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone.

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the halogen in the α-haloketone, proceeding via an SN2 mechanism.[6][7] This initial step forms a key intermediate. Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[3] The resulting tetrahedral intermediate then undergoes dehydration to yield the final, stable aromatic thiazole ring.[6][7] The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism reagents This compound + Thiourea intermediate1 S-Alkylated Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Cyclic Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(5-phenyl-2-thienyl)thiazole intermediate2->product Dehydration (-H2O)

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(5-phenyl-2-thienyl)thiazole

This protocol details the synthesis of 2-amino-4-(5-phenyl-2-thienyl)thiazole from this compound and thiourea. The procedure is based on established Hantzsch synthesis methodologies.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound10531-43-8281.165.0
Thiourea62-56-676.127.5
Methanol (MeOH)67-56-132.0410 mL
5% Sodium Carbonate (Na₂CO₃) Solution497-19-8105.9925 mL
Deionized Water7732-18-518.02As needed

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5.0 mmol) and thiourea (7.5 mmol). A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[7]

  • Solvent Addition: Add methanol (10 mL) to the flask, followed by a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 25 mL of a 5% aqueous sodium carbonate solution. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts and excess thiourea.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator.

  • Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization of the Product

The identity and purity of the synthesized 2-amino-4-(5-phenyl-2-thienyl)thiazole should be confirmed using standard analytical techniques.

Expected Characterization Data:

TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and thienyl rings, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons. The amino proton signal will disappear upon a D₂O shake experiment.[7][8]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl, thienyl, and thiazole rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.[8]
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 2-amino-4-(5-phenyl-2-thienyl)thiazole.
Melting Point A sharp melting point range for the purified product is indicative of high purity.[3]
IR Spectroscopy The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the aromatic rings, and C-S stretching of the thiazole and thiophene rings.[9]

Applications in Drug Discovery and Development

The Hantzsch synthesis is a powerful tool for generating libraries of thiazole derivatives for drug discovery screening. The versatility of this reaction allows for the introduction of diverse substituents on the thiazole ring by simply varying the α-haloketone and thioamide starting materials.[10][11] The synthesized 2-aminothiazole scaffold is a common feature in many biologically active molecules.[12][13] For instance, the 2-aminothiazole moiety is present in drugs like pramipexole (an antidepressant) and sulfathiazole (an antimicrobial).[4] The phenyl-thienyl substitution pattern of the target molecule in this protocol may confer interesting pharmacological properties, as thiophene-containing compounds are known to possess a wide range of biological activities.[14][15]

Troubleshooting and Optimization

While the Hantzsch synthesis is generally robust, certain issues may arise.

  • Low Yield: Incomplete reaction can be addressed by extending the reaction time or using a higher boiling point solvent like ethanol or isopropanol. The purity of the starting α-haloketone is also critical.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography or recrystallization is often effective in isolating the desired product.

  • Solubility Issues: If the product is sparingly soluble, a different recrystallization solvent or solvent mixture may be required.

Recent advancements in the Hantzsch synthesis include the use of microwave irradiation to accelerate the reaction, and the development of one-pot, multi-component variations to improve efficiency and align with the principles of green chemistry.[9][10][16]

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and efficient route to a diverse array of thiazole derivatives. The protocol detailed herein for the synthesis of 2-amino-4-(5-phenyl-2-thienyl)thiazole serves as a practical example of this versatile reaction. By understanding the underlying mechanism and experimental nuances, researchers can effectively utilize this classic transformation to generate novel molecules with potential applications in drug discovery and materials science.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ACS Publications. Learning from the Hantzsch synthesis. Available from: [Link]

  • Nature. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available from: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • RJPN. Synthetic routes for Thiazole-chalcone derivatives and their Biological activities : A brief Review. Available from: [Link]

  • ResearchGate. Synthesis of thiophene and thiazole derivatives. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • MDPI. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Available from: [Link]

  • Royal Society Open Science. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Available from: [Link]

  • PubChem. 2-Aminothiazole. Available from: [Link]

  • ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available from: [Link]

  • NIH. 1-(3-Bromo-2-thienyl)ethanone. Available from: [Link]

  • Oakwood Chemical. 2-Bromo-1-(2-thienyl)ethanone. Available from: [Link]

  • 杭州凯方科技有限公司. CAS : 10531-43-8 / this compound. Available from: [Link]

Sources

Protocol for synthesizing thiazole derivatives from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Synthesis of Thiazole Derivatives from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of novel thiazole derivatives, commencing from the α-haloketone, this compound. Thiazole moieties are of profound interest in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] This protocol is centered around the robust and high-yielding Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[8][9][10] We will elucidate the step-by-step methodology, explain the rationale behind critical experimental choices, and detail the necessary characterization and validation techniques to ensure the synthesis of high-purity final compounds.

Introduction: The Significance of Thienyl-Thiazole Scaffolds

The convergence of thiophene and thiazole rings within a single molecular framework creates a unique heterocyclic system with significant therapeutic potential. The phenyl-thienyl moiety provides a lipophilic and electronically versatile backbone, while the thiazole ring offers a key pharmacophore capable of engaging in various biological interactions. Thiazole derivatives are known to be present in a variety of bioactive molecules, including the antibiotic Penicillin (in its reduced thiazolidine form) and the antiretroviral drug Ritonavir.[3][7] The Hantzsch synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring due to its reliability, simplicity, and generally high yields.[8][10] This application note will guide researchers through a practical and reproducible application of this synthesis for creating novel thienyl-thiazole derivatives.

Reaction Principle: The Hantzsch Thiazole Synthesis

The core of this protocol is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[8][10][11] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the this compound, displacing the bromide ion in an SN2 reaction.[8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[8][9]

  • Dehydration: A subsequent dehydration step eliminates a molecule of water to form the five-membered thiazole ring.[9]

  • Deprotonation: The final step involves the removal of a proton, leading to the formation of the stable, aromatic thiazole ring.[9]

The aromaticity of the final thiazole product is a significant driving force for this reaction, contributing to its typically high yields.[9]

Experimental Workflow and Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular WeightPuritySupplierNotes
This compound10531-43-8C₁₂H₉BrOS281.16 g/mol ≥95%BOC Sciences[]The key starting α-haloketone.
Thiourea62-56-6CH₄N₂S76.12 g/mol ≥99%Standard SupplierA common thioamide source for synthesizing 2-aminothiazoles.
Substituted ThioamidesVariesVariesVaries≥98%Standard SupplierCan be used to introduce various substituents at the 2-position of the thiazole ring.
Ethanol (Absolute)64-17-5C₂H₅OH46.07 g/mol ≥99.5%Standard SupplierCommon reaction solvent.
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99 g/mol ≥99.5%Standard SupplierUsed for neutralization.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

General Synthetic Protocol

This protocol details the synthesis of 2-amino-4-(5-phenyl-2-thienyl)thiazole as a representative example.

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 mmol, 1.406 g) and thiourea (7.5 mmol, 0.571 g).

    • Expert Insight: A slight excess of the thioamide (1.5 equivalents) is often used to ensure complete consumption of the α-haloketone, which can be a more expensive starting material.[9]

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask, followed by a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Ethanol is a good solvent for both reactants and facilitates the reaction.

  • Reaction Monitoring: To monitor the reaction, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Spot these on a TLC plate and elute with a suitable solvent system (e.g., 50% ethyl acetate/50% hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Cooling and Precipitation: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (50 mL).[8] This will neutralize the hydrobromic acid (HBr) salt of the thiazole product that forms initially, causing the free base to precipitate.[9]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts and excess thiourea.[8]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry it in a desiccator under vacuum to a constant weight.

  • Purification (if necessary): The crude product is often of sufficient purity for characterization.[8] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel can be performed.

Visualization of the Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Start_Ketone 2-Bromo-1-(5-phenyl- 2-thienyl)-1-ethanone Mix Mix in Ethanol Start_Ketone->Mix Thioamide Thiourea Thioamide->Mix Reflux Heat to Reflux (2-4 hours) Mix->Reflux Hantzsch Synthesis Cool Cool to RT Reflux->Cool Neutralize Neutralize with 5% Na2CO3 Cool->Neutralize Precipitation Filter Vacuum Filtration Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Product Final Thiazole Derivative Dry->Product

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Characterization and Validation

To ensure the successful synthesis of the desired thiazole derivative, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
Melting Point Assess purity and confirm identity.A sharp melting point range close to the literature value (if available).
FT-IR Spectroscopy Identify functional groups.Presence of C=N and C-S stretching vibrations characteristic of the thiazole ring. Absence of the C=O stretch from the starting ketone.
¹H NMR Spectroscopy Elucidate the chemical structure.Appearance of a characteristic singlet for the C5-H of the thiazole ring. Signals corresponding to the phenyl and thienyl protons.
¹³C NMR Spectroscopy Confirm the carbon framework.Signals for the carbon atoms of the thiazole, phenyl, and thienyl rings.
Mass Spectrometry Determine the molecular weight.A molecular ion peak corresponding to the calculated mass of the product.

Mechanistic Diagram

The following diagram illustrates the key steps in the Hantzsch thiazole synthesis.

// Nodes for structures R1 [label="Starting Materials\n(α-Haloketone + Thioamide)"]; I1 [label="S-Alkylation Intermediate\n(SN2 Attack)"]; I2 [label="Hemiaminal Intermediate\n(Intramolecular Cyclization)"]; I3 [label="Dehydrated Intermediate"]; Product [label="Aromatic Thiazole Product"];

// Edges to show reaction flow R1 -> I1 [label="Step 1: Nucleophilic Attack"]; I1 -> I2 [label="Step 2: Cyclization"]; I2 -> I3 [label="Step 3: Dehydration (-H2O)"]; I3 -> Product [label="Step 4: Deprotonation (-H+)"]; } .dot

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Handling

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of thiazole derivatives from this compound via the Hantzsch thiazole synthesis. The methodology is robust, high-yielding, and adaptable for the creation of a diverse library of thienyl-thiazole compounds for further investigation in drug discovery and materials science. By understanding the underlying principles and following the outlined procedures, researchers can confidently and efficiently synthesize these valuable heterocyclic compounds.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. Available at: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1045-1054. Available at: [Link]

  • Kumar, R., et al. (2020). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 7(8). Available at: [Link]

  • Aljamali, N. M. (2020). REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. International Journal of Pharmaceutical Research, 12(2). Available at: [Link]

  • Panda, S. S., & Rout, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 64-69. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-14. Available at: [Link]

  • Kahleel, S. S., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Pharmaceuticals, 16(11), 1546. Available at: [Link]

  • Bashandy, M. S., et al. (2025). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Egyptian Journal of Chemistry, 68(1), 1-10. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Pharmaceuticals, 16(11), 1546. Available at: [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-1-(2-thienyl)ethanone. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, ≥97%, Thermo Scientific™. Retrieved from [Link]

  • Mahendra, M., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocycles with 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of various biologically significant heterocycles utilizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone as a key building block. The application of microwave irradiation dramatically accelerates reaction times, improves yields, and promotes greener synthetic protocols compared to conventional heating methods.[1][2][3][4][5] Detailed experimental procedures, mechanistic insights, and safety considerations are presented for the synthesis of thiazoles, imidazoles, and quinoxalines, targeting researchers, scientists, and professionals in drug development.

Introduction: The Synergy of Microwave Chemistry and Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their unique structural motifs are pivotal in medicinal chemistry for modulating pharmacological activity.[6] The starting material, this compound, is an α-haloketone, a versatile precursor for the construction of numerous heterocyclic rings.[7][8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[2][3][9] By utilizing dielectric heating, microwaves directly and efficiently energize polar molecules in the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates.[3][4] This approach not only shortens synthesis times from hours to minutes but also often results in higher product yields and purity by minimizing the formation of side products.[3][4][5] This application note will explore the practical application of MAOS for the efficient synthesis of key heterocyclic systems from this compound.

Safety First: Essential Precautions for Microwave-Assisted Synthesis

While microwave synthesis offers numerous advantages, adherence to strict safety protocols is paramount.[10][11][12][13]

  • Dedicated Laboratory Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis.[10][11] Domestic microwave ovens are not equipped with the necessary safety features to handle volatile, flammable, or pressurized reactions and should never be used.[10][11]

  • Pressure and Temperature Monitoring: Always use reaction vessels rated for the temperatures and pressures that may be generated. Modern microwave reactors are equipped with sensors to monitor and control these parameters, preventing runaway reactions.[14]

  • Solvent Choice: Be aware of the properties of the solvents used. Flammable solvents pose a significant risk and should be handled with extreme caution in a well-ventilated fume hood.[12] Whenever possible, consider solvent-free conditions or the use of high-boiling, less flammable solvents.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, lab coats, and appropriate gloves, is mandatory.[13]

  • Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects that could lead to failure under pressure.[14]

Synthesis of 2-Amino-4-(5-phenyl-2-thienyl)thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[15] The reaction involves the condensation of an α-haloketone with a thioamide. Microwave irradiation has been shown to significantly expedite this process.[16][17]

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring.[18] Microwave energy accelerates these key steps, leading to rapid product formation.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis Start This compound + Thiourea Reaction Reaction Mixture in suitable solvent (e.g., Ethanol) Start->Reaction Microwave Microwave Irradiation (e.g., 120°C, 5-15 min) Workup Aqueous Work-up & Extraction Microwave->Workup Reaction->Microwave Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Amino-4-(5-phenyl-2-thienyl)thiazole Purification->Product

Caption: Workflow for the microwave-assisted Hantzsch thiazole synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), thiourea (1.2 mmol), and absolute ethanol (3 mL).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Amino-4-(5-phenyl-2-thienyl)thiazole.

Synthesis of 2,4(5)-Disubstituted Imidazoles

Imidazoles are another class of heterocycles with significant pharmacological importance.[7] The reaction of α-haloketones with amidines or their equivalents is a common route to their synthesis.[7] Microwave assistance can significantly improve the efficiency of this transformation.[19][20][21]

Mechanistic Considerations

The synthesis of imidazoles from α-haloketones typically involves the reaction with formamidine or other amidines. The reaction proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration.

Diagram 2: Imidazole Synthesis Reaction Pathway

Imidazole_Synthesis Reagents This compound + Formamidine Acetate + Ammonium Acetate Solvent Solvent (e.g., Acetic Acid) Reagents->Solvent Microwave Microwave Irradiation (e.g., 140°C, 10-20 min) Solvent->Microwave Intermediate Cyclization Intermediate Microwave->Intermediate Product 2-(5-phenyl-2-thienyl)-1H-imidazole Intermediate->Product

Caption: Key steps in the microwave-assisted synthesis of imidazoles.

Detailed Experimental Protocol
  • Reagent Combination: In a 10 mL microwave reaction vial with a stir bar, add this compound (1.0 mmol), formamidine acetate (2.0 mmol), and ammonium acetate (3.0 mmol).

  • Solvent Addition: Add 2 mL of glacial acetic acid to the vial.

  • Microwave Heating: Seal the vial and subject it to microwave irradiation at 140°C for 15 minutes.

  • Cooling and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize with a 2M sodium hydroxide solution.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent system like ethanol/water to obtain the pure 2-(5-phenyl-2-thienyl)-1H-imidazole.

Synthesis of Quinoxalines

Quinoxalines are bicyclic heterocycles that are often synthesized by the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine.[8][22][23] this compound can be readily converted in situ to the corresponding α-ketoaldehyde, which then reacts with the diamine. Microwave irradiation facilitates this tandem reaction sequence.[24][25]

Mechanistic Overview

The reaction is believed to proceed through the initial formation of a 1,2-dicarbonyl intermediate from the α-haloketone, which then undergoes a condensation reaction with the 1,2-diamine. This is followed by cyclization and aromatization to yield the quinoxaline ring system.

Diagram 3: Quinoxaline Synthesis Workflow

Quinoxaline_Synthesis Start This compound + o-Phenylenediamine Catalyst Catalyst (e.g., Iodine) in Ethanol/Water Start->Catalyst Microwave Microwave Irradiation (e.g., 80°C, 5 min) Catalyst->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-(5-phenyl-2-thienyl)quinoxaline Purification->Product

Caption: Workflow for the microwave-assisted synthesis of quinoxalines.

Detailed Experimental Protocol
  • Reagent Setup: To a 10 mL microwave vial containing a stir bar, add this compound (1.0 mmol), o-phenylenediamine (1.1 mmol), and a catalytic amount of iodine (5 mol%).

  • Solvent System: Add a 1:1 mixture of ethanol and water (2 mL).

  • Microwave Conditions: Seal the vial and irradiate in the microwave reactor at 80°C for 5 minutes.[25]

  • Work-up Procedure: After cooling, add 10 mL of dichloromethane to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (5 mL) and brine (5 mL).[25]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure 2-(5-phenyl-2-thienyl)quinoxaline.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of the target heterocycles.

HeterocycleReactantsSolventCatalystTemperature (°C)Time (min)Yield (%)
Thiazole ThioureaEthanol-1201085-95
Imidazole Formamidine Acetate, Ammonium AcetateAcetic Acid-1401580-90
Quinoxaline o-PhenylenediamineEthanol/WaterIodine80590-98

Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion

The use of this compound in conjunction with microwave-assisted synthesis provides a rapid, efficient, and versatile platform for the generation of diverse heterocyclic scaffolds. The protocols outlined in this application note offer significant advantages over traditional synthetic methods, including drastically reduced reaction times, high yields, and cleaner reaction profiles. These methodologies are highly valuable for researchers in medicinal chemistry and drug discovery, enabling the accelerated synthesis of novel compounds for biological evaluation.

References

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Der Pharma Chemica. (2016). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • National Science Teaching Association. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • ResearchGate. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]

  • Kansas State University. (n.d.). Microwave Safety. [Link]

  • Bandyopadhyaya, D., & Banik, B. K. (2017). Microwave-induced Paal-Knorr reaction with ammonium chloride: Synthesis of pyrroles. Heterocyclic Letters, 7(2), 473-474. [Link]

  • Banik, B. K., et al. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 12(3), 585-591. [Link]

  • ETH Zurich. (n.d.). Microwave Reactor Safety. [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]

  • Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]

  • SciSpace. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]

  • SciELO. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]

  • ACS Publications. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(36), 4921-4924. [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PMC - NIH. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Current Microwave Chemistry. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. [Link]

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Taylor & Francis Group. (n.d.). Microwave Assisted Organic Synthesis. [Link]

  • PMC - NIH. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • PMC. (2019). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wiley Online Library. (2003). Highly Efficient Synthesis of Pyrimidines under Microwave-Assisted Conditions. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link])

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • RSC Publishing. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]

  • NIH. (2015). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. [Link]

  • International Journal of ChemTech Research. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • RSC Publishing. (2016). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. [Link]

  • Asian Journal of Chemistry. (2012). Microwave-Assisted Synthesis of 2-amino-4-substituted. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Microwave assisted synthesis of fused heterocyclic compounds. [Link]

  • PMC - NIH. (2015). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

Sources

Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds Using 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiophene-based Heterocycles

Chronic inflammatory diseases such as rheumatoid arthritis represent a significant global health challenge, driving the continuous search for novel and more effective anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, yet their use is often limited by adverse effects.[1] Thiophene derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the core of several commercially available anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[1][2] These compounds often exert their effects through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2]

The starting material, 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone, is a valuable α-haloketone precursor for the synthesis of a diverse range of heterocyclic compounds, particularly substituted thiazoles. The inherent reactivity of the α-bromo ketone moiety allows for facile cyclization reactions, providing a robust platform for generating novel molecular scaffolds with potential therapeutic activities.

This guide provides a comprehensive overview of the synthesis of a lead anti-inflammatory compound, 2-amino-4-(5-phenyl-2-thienyl)thiazole, from this compound. We will delve into the detailed reaction protocols, the underlying chemical principles, and the established methodologies for evaluating the anti-inflammatory efficacy of the synthesized compounds.

Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and widely employed method for converting α-haloketones into thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea. The simplicity, high yields, and broad substrate applicability make it a foundational reaction in heterocyclic chemistry.[4]

The reaction proceeds via a well-established mechanism. It begins with a nucleophilic (SN2) attack by the sulfur atom of thiourea on the α-carbon of the bromo-ketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring. The formation of the aromatic system is a significant driving force for this reaction.[4]

Below is a diagrammatic representation of the Hantzsch thiazole synthesis workflow.

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_analysis Characterization & Analysis A Reactants: This compound + Thiourea B Reaction Setup: Ethanol (Solvent) Reflux (Heat) A->B Combine C Reaction Monitoring: Thin Layer Chromatography (TLC) B->C Monitor progress D Neutralization: Cool to RT Add aq. NaHCO3 solution C->D Upon completion E Precipitation & Filtration: Collect solid product via vacuum filtration D->E Isolate product F Purification: Wash with water Air dry E->F Purify G Structure Confirmation: ¹H NMR, ¹³C NMR, IR, Mass Spec F->G Analyze H Purity & Yield: Melting Point, Percent Yield Calculation G->H Confirm I Biological Evaluation: In-vitro & In-vivo Anti-inflammatory Assays H->I Screen for activity Mechanism_of_Action cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by Thiazole Derivative AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Edema) PGs->Inflammation LTs->Inflammation Thiazole 2-amino-4-(5-phenyl- 2-thienyl)thiazole Thiazole->COX Inhibits Thiazole->LOX Inhibits

Sources

Application Note: A Comprehensive Guide to the Synthesis of Novel Chalcone Derivatives from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Introduction: The Significance of Thiophene-Based Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic compounds that form the central core of many biologically active molecules.[1] As open-chain flavonoids, they are abundant in plants and serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids.[2] The versatile α,β-unsaturated ketone moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5][6]

The incorporation of heterocyclic rings, such as thiophene, into the chalcone framework has been shown to significantly enhance or modify their biological efficacy.[7][8] Thiophene-containing drugs are prevalent in medicine, and their integration into chalcone structures presents a promising avenue for the development of novel therapeutic agents.[7] This application note provides a detailed, field-proven protocol for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation, utilizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone as the ketone precursor. We will delve into the mechanistic rationale, step-by-step experimental procedures, purification techniques, and characterization methodologies.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of chalcones is most reliably achieved through the Claisen-Schmidt condensation.[2][9] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, followed by a spontaneous dehydration step.[10]

Mechanism Rationale:

  • Enolate Formation: The reaction is initiated by a base (typically NaOH or KOH) abstracting an acidic α-proton from the ketone, this compound. This deprotonation forms a resonance-stabilized enolate, which is a potent nucleophile.[10]

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the selected aromatic aldehyde. This is the key carbon-carbon bond-forming step.[10]

  • Aldol Addition & Dehydration: The initial attack forms a β-hydroxy ketone intermediate (an aldol). This intermediate is unstable under the reaction conditions and rapidly undergoes base-catalyzed dehydration to yield the more thermodynamically stable, conjugated α,β-unsaturated ketone system—the chalcone.[10] The formation of this extended conjugated system is the thermodynamic driving force for the dehydration.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Thienyl Ketone (with α-hydrogen) Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Aromatic Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Enolate_ref->Aldehyde Aldol β-Hydroxy Ketone (Aldol Adduct) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Elimination of H₂O Intermediate_ref->Aldol Protonation

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PurityBenchChem
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (95% or Absolute)ACS GradeVWR
Hydrochloric Acid (HCl), concentratedACS GradeMerck
Deionized WaterN/AIn-house
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeVWR
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Tech.
TLC PlatesSilica Gel 60 F₂₅₄Merck

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, Buchner funnel, vacuum flask, pH paper, standard laboratory glassware.

Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure. Molar equivalents and reaction times may be optimized for different aromatic aldehydes.

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol (approx. 20-30 mL) with magnetic stirring.

  • Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of the selected aromatic aldehyde. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: Slowly add a 40-50% aqueous solution of NaOH or KOH dropwise to the stirred mixture.[10] An exothermic reaction may be observed, and the solution will typically change color and become turbid as a precipitate forms.[2]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 12-24 hours.[10] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion.

  • Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 mL of ice-cold water with stirring.[2][11] This will cause the crude chalcone product to precipitate out of the solution.

  • Neutralization: While stirring, slowly add a few drops of concentrated HCl to neutralize the excess base until the pH of the mixture is approximately 7.[11]

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel.[2] Wash the solid precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the crude product to air dry or place it in a desiccator under vacuum.

Protocol: Purification by Recrystallization

Crude chalcones are often of sufficient purity for initial characterization, but recrystallization is recommended to obtain a high-purity product.[1][2]

  • Solvent Selection: Ethanol (95%) is typically an excellent solvent for recrystallizing chalcones.[2]

  • Dissolution: Place the crude, dry chalcone into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Workflow and Characterization

The overall process from synthesis to final product analysis is a systematic workflow.

Caption: Experimental workflow for chalcone synthesis and purification.

Spectroscopic Characterization

The structure of the synthesized chalcone derivatives must be confirmed using standard spectroscopic techniques.[12][13][14]

TechniqueExpected Characteristics
FT-IR - C=O Stretch: A strong absorption band around 1650-1690 cm⁻¹ for the α,β-unsaturated ketone.[3][14]- C=C Stretch (alkene): A band around 1580-1620 cm⁻¹.[14]- C-H Bending (trans): A characteristic out-of-plane bending vibration around 960-990 cm⁻¹.
¹H NMR - Vinyl Protons: Two doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of ~15-18 Hz, confirming the trans (E) configuration of the double bond.[15]- Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the thiophene and phenyl rings.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically δ 185-195 ppm.- Vinyl Carbons: Two signals between δ 120-145 ppm.
Mass Spec. - Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the synthesized chalcone, confirming its elemental composition.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low or No Product Yield - Inactive aldehyde.- Insufficient base or reaction time.- Competing side reactions.- Check the purity of the aldehyde.- Increase reaction time or slightly increase the amount of base.- Ensure the reaction is conducted at room temperature; excessive heat can promote side reactions.
Product "Oils Out" During Recrystallization - Melting point of the chalcone is lower than the solvent's boiling point.- Solution is too supersaturated.- Use a mixed-solvent system. Dissolve the compound in a minimal amount of a good solvent (like ethanol) and add a poor solvent (like water) dropwise until turbidity appears, then re-clarify with a few drops of the good solvent and cool slowly.[16]
Difficulty Separating from Starting Material - Similar polarity and Rf values on TLC.- If recrystallization is ineffective, use column chromatography.[16] Carefully optimize the eluent system (e.g., varying the Hexane:Ethyl Acetate ratio) to achieve better separation on the TLC plate before scaling up to a column.[16]

Conclusion and Future Directions

The Claisen-Schmidt condensation is a robust and highly effective method for synthesizing novel thiophene-based chalcones from this compound.[2][10] This protocol provides a reliable pathway for generating a library of derivatives by varying the substituted aromatic aldehyde. The resulting compounds are valuable scaffolds for drug discovery, and their diverse biological activities, including potential anticancer and antimicrobial properties, warrant further investigation.[5][7] Subsequent research should focus on extensive biological screening and quantitative structure-activity relationship (QSAR) studies to identify lead compounds for therapeutic development.

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chalcone derivatives containing thiophene moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety: (E)-3-(5-Bromothiophen-2-YL)-1-(2,5-Dichlorothiophen-3-YL)-2-Propen-1-One. Retrieved from [Link]

  • OUCI. (2017). Synthesis, characterization, antifungal activities and crystal structure of thiophene-based heterocyclic chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis, In-vitro, and In-silico Studies of New Thienyl Chalcone Derivatives as Anti-breast Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthesis of chalcone derivatives 1-17. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]

  • International Journal of ChemTech Research. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its chemical structure, featuring a bromomethyl ketone moiety attached to a phenyl-substituted thiophene ring, makes it a versatile building block. The molecular formula is C₁₂H₉BrOS, with a molecular weight of 281.16 g/mol and a melting point of 115°C[]. The monitoring of chemical reactions involving this compound is critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation. This guide provides a comprehensive overview of analytical techniques and detailed protocols for the effective monitoring of reactions with this compound, tailored for researchers, scientists, and professionals in drug development.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

Expertise & Experience: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of reactions. It is particularly useful for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of products. For reactions involving this compound, TLC can effectively distinguish the starting material from less polar products or more polar byproducts due to the polarity of the carbonyl group.

Trustworthiness: The self-validating nature of TLC in this context comes from running a "co-spot" on the same plate. A co-spot is a mixture of the reaction sample and the starting material. If the spot corresponding to the starting material in the reaction mixture lane is at the same retention factor (Rf) as the starting material spot and the co-spot shows a single, merged spot, it provides high confidence in the identification of the unreacted starting material.

Protocol 1: TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol is designed for a typical reaction where the bromine atom in this compound is displaced by a nucleophile.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve an Rf value of 0.3-0.5 for the starting material. A 7:3 or 8:2 (v/v) hexane:ethyl acetate mixture is often a suitable starting point.

  • Visualization agent: UV lamp (254 nm) and a potassium permanganate stain.

  • Capillary tubes for spotting.

Procedure:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Prepare Samples:

    • SM: Dissolve a small amount of this compound in a volatile solvent like dichloromethane or ethyl acetate.

    • R: Take an aliquot of the reaction mixture and dilute it with the same solvent.

    • C: Mix a small amount of the SM solution with the R solution.

  • Spot the Plate: Using a capillary tube, apply a small spot of each solution to its designated lane on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings in the compound will show up as dark spots.

    • If further visualization is needed, dip the plate in a potassium permanganate stain and gently heat it. Different compounds will appear as spots of varying color (typically yellow/brown on a purple background).

  • Interpret the Results: Compare the lanes. The disappearance of the starting material spot in the 'R' lane indicates the progress of the reaction. The appearance of new spots corresponds to the formation of products. The co-spot helps to confirm the identity of the starting material spot.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis in reaction monitoring. For this compound, its strong UV absorbance due to the conjugated phenyl-thiophene system makes UV detection highly sensitive and suitable. A reversed-phase HPLC method is the most appropriate choice, separating compounds based on their hydrophobicity. The starting material is moderately polar and will have a characteristic retention time on a C18 column.

Trustworthiness: A well-developed HPLC method is self-validating through the principles of specificity, linearity, accuracy, and precision, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. A stability-indicating method, which can separate the main compound from its degradation products, provides the highest level of trust in the analytical results.

Protocol 2: Reversed-Phase HPLC for Reaction Monitoring and Purity Assessment

This protocol provides a starting point for developing a robust HPLC method.

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Procedure:

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to get a stock solution of 100 µg/mL. Prepare further dilutions as needed.

    • Reaction Sample: Withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the diluent to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the compound (typically around 280-320 nm, to be determined by PDA analysis).

    • Injection Volume: 10 µL.

    • Gradient Program: A gradient elution is recommended for initial method development to separate compounds with a wide range of polarities.

      • 0-15 min: 50% to 90% B

      • 15-20 min: Hold at 90% B

      • 20.1-25 min: Return to 50% B and equilibrate.

  • Data Analysis:

    • Identify the peak for this compound by comparing its retention time with the standard.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time.

    • Calculate the percentage conversion and the purity of the product using the peak areas.

Data Presentation:

CompoundRetention Time (min)λmax (nm)
1-(5-phenyl-2-thienyl)ethanone (Starting Material Precursor)~ 8.5~ 310
This compound ~ 10.2 ~ 315
Potential Product (e.g., ester derivative)~ 12.5~ 305
Potential Over-brominated Impurity~ 11.8~ 320

Note: Retention times are estimates and will vary depending on the exact HPLC system and conditions.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Aliquot Dilution1 Dilution with ACN/H2O Reaction_Mixture->Dilution1 Standard Reference Standard Dilution2 Dilution with ACN/H2O Standard->Dilution2 Autosampler Autosampler Injection Dilution1->Autosampler Inject Sample Dilution2->Autosampler Inject Standard Column C18 Column (Gradient Elution) Autosampler->Column Detector PDA/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (% Conversion, Purity) Integration->Quantification

Caption: Workflow for HPLC analysis of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds and Structural Elucidation

Expertise & Experience: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Given the boiling point of this compound (407.1°C at 760 mmHg)[], it is amenable to GC analysis, although care must be taken to avoid thermal degradation in the injector port. The mass spectrometer provides valuable structural information through fragmentation patterns, which is crucial for identifying byproducts and impurities.

Trustworthiness: The combination of chromatographic separation (GC) and mass analysis (MS) provides a high degree of confidence in compound identification. The retention time is a characteristic property, while the mass spectrum serves as a molecular fingerprint.

Protocol 3: GC-MS Analysis

Materials and Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., a low-bleed 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium as the carrier gas.

  • Sample vials with septa.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (use a lower temperature if thermal degradation is observed).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak. For this compound, expect to see the molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Common fragmentation patterns for α-bromoketones include the loss of Br and the formation of acylium ions.

Expected Mass Spectral Data:

Ion FragmentExpected m/z (for ⁷⁹Br/⁸¹Br)Interpretation
[M]⁺280/282Molecular Ion
[M - Br]⁺201Loss of Bromine radical
[C₆H₅-C₄H₂S-CO]⁺189Phenyl-thienyl acylium ion
[C₆H₅-C₄H₂S]⁺161Phenyl-thiophene cation
[C₆H₅]⁺77Phenyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Analysis

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of the starting material, intermediates, and final products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on the phenyl and thiophene rings, and a key singlet for the methylene protons adjacent to the bromine and carbonyl groups.

Trustworthiness: The unique set of chemical shifts, coupling constants, and integrations in an NMR spectrum provides a definitive fingerprint of a molecule, making it a primary technique for structural confirmation.

Protocol 4: NMR Analysis

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample (e.g., a purified product or a dried aliquot of the reaction mixture) in approximately 0.6 mL of a deuterated solvent.

  • Acquisition of Spectra:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY and HSQC for more complex structures.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Expected NMR Spectral Data (in CDCl₃):

Signal¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
-CH₂Br~ 4.5 (singlet)~ 30-35
Thiophene Protons~ 7.2-7.8 (doublets)~ 125-145
Phenyl Protons~ 7.3-7.7 (multiplet)~ 125-140
Carbonyl Carbon (C=O)-~ 180-185

Visualization of NMR Analysis Workflow:

NMR_Workflow Sample Purified Sample (5-10 mg) NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3 or DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer Acquisition Data Acquisition (1H, 13C, 2D) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform & Phasing FID->Processing Spectrum 1D/2D NMR Spectra Processing->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Caption: Workflow for NMR-based structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of monitoring reactions of this compound, FTIR is particularly useful for observing the characteristic carbonyl (C=O) stretch of the ketone. Changes in the position of this peak, or its disappearance, can indicate that a reaction has occurred at the carbonyl group.

Trustworthiness: The presence or absence of characteristic absorption bands provides reliable evidence for the presence of specific functional groups.

Protocol 5: FTIR Analysis

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. If the sample is in solution, a thin film can be cast on the crystal by evaporating the solvent.

  • Acquire Spectrum: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Data:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Aryl Ketone)~ 1660-1680
C-H Stretch (Aromatic)~ 3000-3100
C=C Stretch (Aromatic/Thiophene)~ 1400-1600
C-Br Stretch~ 500-600

Conclusion

The effective monitoring of reactions involving this compound requires a multi-faceted analytical approach. TLC serves as an excellent tool for rapid, qualitative assessment of reaction progress. HPLC provides robust quantitative data for determining reaction conversion and purity. GC-MS offers valuable structural information for byproduct identification. Finally, NMR and FTIR are indispensable for the definitive structural characterization of starting materials and products. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement reliable analytical methods for their specific applications.

References

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Hassan, W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis with 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis, with a specialized focus on reactions involving 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the Hantzsch synthesis with this compound, offering explanations and actionable solutions.

Issue 1: Low to No Yield of the Desired 1,4-Dihydropyridine Product

  • Question: I've followed a standard Hantzsch protocol, but my yield of the 1,4-dihydropyridine is disappointingly low or non-existent. What could be the cause?

  • Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can be attributed to several factors, especially when using a complex α-haloketone like this compound.[1][2] The classical approach often involves harsh conditions and long reaction times, which can lead to product degradation.[1][3]

    Potential Causes & Solutions:

    • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol or acetic acid may not be ideal for all substrates.[1][4] The intricate nature of your α-haloketone may necessitate a more tailored approach.

      • Solution: Consider exploring alternative solvents. For instance, aqueous micelles or greener solvents like glycerol have demonstrated improved yields in some cases.[1][3][5] Additionally, modern variations often employ microwave irradiation to drastically reduce reaction times and enhance yields.[1][6][7]

    • Purity of Reactants: Impurities in your starting materials, including the this compound, β-ketoester, or the ammonia source (e.g., ammonium acetate), can introduce unwanted side reactions.[2]

      • Solution: Ensure the purity of all reactants. Recrystallize or purify the α-haloketone if necessary. Use a high-purity source of ammonia.

    • Ineffective Catalyst or Lack Thereof: The uncatalyzed reaction can be slow and inefficient.

      • Solution: The introduction of a catalyst can significantly accelerate the reaction.[1] A wide array of catalysts have proven effective, including Brønsted acids (p-toluenesulfonic acid), Lewis acids (Yb(OTf)₃), and organocatalysts.[1][8] For your specific substrate, starting with a mild acid catalyst like p-TSA could be beneficial.[3]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction produces a mixture of products, making purification difficult and lowering the yield of the target compound. What are these byproducts and how can I minimize them?

  • Answer: The Hantzsch synthesis is a multi-component reaction, and several competing pathways can lead to the formation of byproducts.[5][9][10] With an α-haloketone, the potential for side reactions increases.

    Common Byproducts & Prevention Strategies:

    • Over-oxidized Pyridine: The primary product, a 1,4-dihydropyridine, can be sensitive and may oxidize to the corresponding pyridine, especially under harsh conditions or during workup.[3]

      • Solution: Employ milder reaction conditions. If oxidation is desired, it is often better to perform it as a separate, controlled step after the initial cyclization. Common oxidizing agents include nitric acid or potassium ferrocyanide.[5]

    • Michael Adducts: Unwanted Michael additions can occur, leading to a complex mixture of products.[1]

      • Solution: Optimizing the order of reagent addition can sometimes minimize this.[11] For instance, pre-forming the enamine from the β-ketoester and ammonia source before adding the α,β-unsaturated intermediate (formed from the aldehyde and the other equivalent of the β-ketoester) may direct the reaction more cleanly.

    • Formation of 1,2-Dihydropyridine Isomer: While the 1,4-dihydropyridine is the typical product, the formation of the 1,2-dihydropyridine regioisomer has been observed under certain conditions, particularly at room temperature and in solvent-free reactions.[12][13]

      • Solution: Carefully control the reaction temperature. Acidic conditions are reported to enhance the selectivity for the 1,4-isomer.[13]

Issue 3: Reaction Stalls or Fails to Reach Completion

  • Question: My reaction starts, but I'm left with a significant amount of unreacted starting materials. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is often a kinetic issue. To push the reaction forward, consider the following:

    • Catalysis: As mentioned, a catalyst is often key. If you are already using one, you may need to screen for a more effective one or adjust its loading. Ceric ammonium nitrate (CAN) has been used as an efficient catalyst, even under solvent-free, room temperature conditions.[3][14]

    • Temperature and Reaction Time: While prolonged heating can be detrimental, insufficient thermal energy can lead to stalling.[1]

      • Solution: Systematically optimize the temperature. A modest increase in temperature or a longer reaction time might be necessary. Microwave-assisted synthesis can be particularly effective in this regard, offering rapid heating and shorter reaction times.[6]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.[1]

      • Solution: Experiment with a range of solvents. While alcohols are common, polar aprotic solvents or even aqueous conditions could be beneficial.[4][5][15][16]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of the Hantzsch synthesis with this compound.

  • Q1: What is the general mechanism of the Hantzsch synthesis?

    • A1: The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[3] The mechanism proceeds through several key steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, the formation of an enamine from the second equivalent of the β-ketoester and ammonia, a Michael addition of the enamine to the α,β-unsaturated carbonyl, and subsequent cyclization and dehydration to yield the 1,4-dihydropyridine.[5][17]

  • Q2: How does the use of an α-haloketone like this compound affect the reaction?

    • A2: While the core Hantzsch mechanism remains the same, the presence of the bromine atom on the α-carbon of the ketone introduces additional reactivity. The bromo group is a good leaving group, which could potentially lead to side reactions such as substitution or elimination under certain conditions. The bulky and electron-rich 5-phenyl-2-thienyl group might also sterically hinder the reaction, potentially requiring more forcing conditions or a more effective catalyst to achieve good yields.

  • Q3: What are the recommended starting ratios of reactants?

    • A3: The classical Hantzsch synthesis typically uses a stoichiometric ratio of 1 equivalent of the aldehyde, 2 equivalents of the β-ketoester, and 1 equivalent of the ammonia source.[3] However, for optimization, it may be beneficial to use a slight excess of the more volatile or less reactive components.

  • Q4: Which solvents are most effective for this synthesis?

    • A4: Ethanol and acetic acid are traditional solvents.[1] However, for optimizing the reaction with your specific substrate, it is advisable to screen a variety of solvents. Greener options like water or glycerol have shown promise.[4][5][15][16] Solvent-free conditions have also been reported to be highly effective, often in conjunction with a catalyst.[14]

  • Q5: How can I purify the final 1,4-dihydropyridine product?

    • A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. If byproducts are present, column chromatography on silica gel is a common and effective method.[18] The choice of eluent will depend on the polarity of your product and the impurities. A mixture of n-hexane and ethyl acetate is often a good starting point.[18]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data for Optimization)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1235
2p-TSA (10)EthanolReflux665
3Yb(OTf)₃ (5)Acetonitrile80478
4CAN (10)Solvent-freeRoom Temp285
5NoneWater100 (sealed tube)372

Experimental Protocols

Protocol 1: Baseline Hantzsch Synthesis

  • To a round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (2 mmol), and an aldehyde (e.g., benzaldehyde, 1 mmol).

  • Add ammonium acetate (1.2 mmol) and ethanol (10 mL).

  • Reflux the mixture with stirring for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Optimized Hantzsch Synthesis with Catalysis

  • In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (2 mmol), an aldehyde (1 mmol), and ammonium acetate (1.2 mmol).

  • Add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 2-4 hours under solvent-free conditions. Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Final Product Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization DHP 1,4-Dihydropyridine CyclizedIntermediate->DHP Dehydration

Caption: The reaction mechanism of the Hantzsch pyridine synthesis.

Troubleshooting_Workflow Start Low Yield Issue CheckPurity Verify Reactant Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed AddCatalyst Introduce/Screen Catalysts OptimizeConditions->AddCatalyst ChangeSolvent Screen Solvents / Solvent-Free AddCatalyst->ChangeSolvent AdjustTempTime Adjust Temperature & Time ChangeSolvent->AdjustTempTime Success Improved Yield AdjustTempTime->Success

Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.

References

  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. (n.d.). Benchchem.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). SciSpace.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis.
  • Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). (2022). IOSR Journal of Applied Chemistry.
  • Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. (n.d.). Benchchem.
  • Optimizing Hantzsch thiazole synthesis reaction conditions. (n.d.). Benchchem.
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (n.d.). ACS Publications.
  • Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). SciSpace.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science.
  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2014). Chemical Science.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). ResearchGate.
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2025). SciSpace.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC - NIH.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Informa UK Limited.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC - NIH.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC - NIH.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2024). NIH.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed.
  • Learning from the Hantzsch synthesis. (2000). ACS Publications.
  • An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. (2019). ACG Publications.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals.
  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023). Journal of Synthetic Chemistry.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Atlantis Press.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group.

Sources

Technical Support Center: Purification of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives. The insights provided herein are based on established chemical principles and practical laboratory experience to ensure the integrity and purity of your final compound.

Introduction to Purification Challenges

This compound derivatives are key intermediates in the synthesis of various pharmaceutically active compounds.[1][2] The α-bromination of the corresponding ketone is a common synthetic route. However, this reaction is often accompanied by the formation of several byproducts, making the purification process a critical and often challenging step. The primary goal of purification is to isolate the desired product from unreacted starting materials, over-brominated species, and other process-related impurities.[1]

A thorough understanding of the potential impurities and their chemical properties is essential for developing an effective purification strategy. This guide will address common issues encountered during the purification of this class of compounds and provide practical solutions.

Troubleshooting Guide & FAQs

Dealing with Unreacted Starting Material

Question: My crude product shows a significant amount of the starting ketone, 1-(5-phenyl-2-thienyl)-1-ethanone. How can I remove it effectively?

Answer: The presence of unreacted starting material is a common issue, often resulting from incomplete bromination. The polarity difference between the starting ketone and the α-brominated product is typically sufficient for separation by column chromatography.

  • Causality: The introduction of the bromine atom increases the molecular weight and can slightly alter the polarity of the molecule. This difference, though sometimes subtle, can be exploited for chromatographic separation.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Stationary Phase: Use silica gel (60-120 mesh) for standard purification.

      • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as hexane/ethyl acetate (9:1), and gradually increase the polarity. The starting ketone, being less polar, should elute before the brominated product.

      • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

    • Recrystallization: If the starting material and product have sufficiently different solubilities, recrystallization can be an effective purification method.

      • Solvent Selection: Screen for a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble. Common solvents for this class of compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.

Removing Over-Brominated Byproducts

Question: I have identified a di-brominated byproduct in my product. How can I eliminate this impurity?

Answer: The formation of di-brominated species, such as 2,2-dibromo-1-(5-phenyl-2-thienyl)-1-ethanone, occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[1] These byproducts can be challenging to separate due to their similar polarities to the mono-brominated product.

  • Causality: The second bromination at the α-carbon can occur under the reaction conditions, leading to the formation of a di-bromo ketone.[1]

  • Troubleshooting Steps:

    • Precise Stoichiometry: The most effective way to prevent the formation of di-brominated byproducts is to use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Br2). A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

    • Careful Column Chromatography:

      • Shallow Gradient: Employ a shallow gradient during column chromatography to improve the resolution between the mono- and di-brominated products.

      • Fraction Analysis: Collect smaller fractions and analyze them carefully by TLC or HPLC to ensure the separation of the desired product.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary to resolve closely eluting impurities.

Managing Aromatic Bromination Byproducts

Question: My analysis indicates the presence of impurities where bromine has been added to the phenyl or thienyl ring. What is the best approach to remove these?

Answer: Aromatic bromination is a potential side reaction, especially if the reaction conditions are too harsh (e.g., high temperatures or presence of Lewis acids).[1] These isomers can be difficult to separate from the desired product.

  • Causality: Electrophilic aromatic substitution can compete with the desired α-bromination, leading to bromination on the electron-rich thiophene or phenyl rings.

  • Troubleshooting Steps:

    • Reaction Condition Optimization: To minimize the formation of these byproducts, conduct the bromination at a controlled, low temperature and in the absence of strong Lewis acids.

    • Recrystallization: Isomeric impurities can sometimes be removed by carefully chosen recrystallization conditions, as they may have different crystal packing energies and solubilities.

    • Chromatographic Separation: While challenging, a well-optimized column chromatography or preparative HPLC method can often resolve these isomers. Experiment with different solvent systems to maximize the separation factor.

Handling Product Instability

Question: The purified this compound appears to decompose over time, turning yellow or brown. How can I improve its stability?

Answer: α-Bromo ketones are often sensitive to light, heat, and nucleophiles. Decomposition can lead to the formation of colored impurities.

  • Causality: The carbon-bromine bond in α-bromo ketones is labile and can undergo nucleophilic substitution or elimination reactions. The presence of trace impurities can catalyze this decomposition.

  • Troubleshooting Steps:

    • Storage Conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Removal: Ensure all residual solvents, especially protic solvents, are thoroughly removed after purification, as they can contribute to decomposition.

    • Purity: Higher purity often leads to better stability. Ensure that all catalytic impurities from the reaction are removed during workup and purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound derivatives by recrystallization.

Materials:

  • Crude product

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to determine if the product dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Quench & Extract Column Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification (if needed) Analysis Purity Analysis (TLC, HPLC, NMR) Column->Analysis Recrystal->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: General purification workflow for this compound derivatives.

Common Impurities and Their Structures

Caption: Key chemical structures involved in the purification process.

Quantitative Data Summary

Compound Type Typical Elution Profile (Normal Phase Chromatography) Common Analytical Techniques
Starting KetoneElutes first (less polar)TLC, GC-MS, NMR
Desired Product Elutes after starting material TLC, HPLC, NMR, MS
Di-bromo byproductElutes close to the desired product, often slightly less polarTLC, HPLC, NMR, MS
Aromatic bromo isomerElution order varies based on substitution patternHPLC, high-resolution MS, 2D-NMR

References

  • Cicek, H., et al. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Molecules, 12(1), 1-8. Available at: [Link]

  • Hangzhou Chempro Technology Co., Ltd. This compound. Available at: [Link]

  • Mahendra, M., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o168. Available at: [Link]

Sources

Recrystallization solvents for purifying products of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the purification of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone via recrystallization. Our focus is on delivering field-proven insights and explaining the scientific principles behind each step to ensure procedural success and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound?

This compound is an α-bromoketone derivative of phenyl-thiophene.[][2] These compounds are valuable intermediates in organic synthesis due to the reactivity of the bromine atom at the alpha-carbon position, making it a key building block for more complex molecules.[3]

Key Properties:

  • Molecular Formula: C₁₂H₉BrOS[]

  • Molecular Weight: 281.16 g/mol []

  • Appearance: Typically a light yellow to brown powder or solid.

  • Melting Point: Approximately 115°C[]

  • Structure: Consists of a phenyl group and a bromoacetyl group attached to a central thiophene ring.

Q2: What are the most common impurities found in the crude product after synthesis?

Crude this compound can contain several types of impurities stemming from the synthesis process:

  • Unreacted Brominating Agents: Residual elemental bromine (Br₂) or N-bromosuccinimide (NBS) are common and often impart a yellow or reddish-brown color to the product.[4]

  • Starting Materials: Unreacted 1-(5-phenyl-2-thienyl)-1-ethanone may be present if the reaction did not go to completion.

  • Acidic By-products: Hydrogen bromide (HBr) is a frequent acidic by-product of many bromination reactions.[4][5]

  • Over-brominated Products: The formation of di-brominated species or other side-products can occur, which may have similar physical properties, complicating purification.[4][5]

Q3: What defines an ideal recrystallization solvent?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[6]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize product recovery.[7]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

Q4: Why is a slow cooling rate crucial for obtaining pure crystals?

Rapid cooling, or "shock cooling," often leads to the formation of a precipitate rather than pure crystals.[8] A precipitate is an amorphous solid that traps impurities within its structure. Slow, gradual cooling allows the crystal lattice to form in an ordered, selective manner. This process excludes impurity molecules, leading to a much purer final product.[8] An ideal crystallization should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes or more.[9]

Troubleshooting Guide for Recrystallization

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The final product has a persistent yellow, orange, or brown color.

  • Underlying Cause: This discoloration is typically due to the presence of residual bromine or other colored impurities that have been trapped in the crystal lattice.[4]

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent.

    • Add a very small amount (typically 1-2% of the solute's weight) of activated carbon to the hot solution. Be cautious, as adding too much can adsorb your product and reduce the yield.[9][10]

    • Swirl the mixture and keep it at a boil for a few minutes to allow the carbon to adsorb the colored impurities.[10]

    • Perform a hot gravity filtration to remove the activated carbon. It is often helpful to use a fluted filter paper or add a small amount of a filter aid like Celite to prevent fine carbon particles from passing through.[4][10]

    • Allow the filtered, colorless solution to cool slowly to initiate crystallization.

Issue 2: No crystals form, or the yield is very low after cooling.

  • Underlying Cause A: Excessive Solvent: This is the most common reason for crystallization failure.[11] The solution is not saturated enough for crystals to form, and a large amount of the product remains dissolved in the mother liquor.[7][9]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[9][11] Once the volume is reduced, allow it to cool again. If you are unsure, you can test the mother liquor by dipping a glass rod in it; a large residue upon evaporation indicates significant dissolved product.[9]

  • Underlying Cause B: Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility limit, but there is no nucleation site for crystal growth to begin.[7][11]

    • Solution - Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][11]

      • Seed Crystals: If available, add a tiny crystal of the pure product to the cooled solution. This "seed" will act as a template for further crystal formation.[6][9][11]

Issue 3: The product separates as an oil instead of solid crystals ("oiling out").

  • Underlying Cause: This occurs when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent, causing the solid to melt in the hot solution before it dissolves.[9] Impurities can lower the melting point, making this more likely. Oiling out is problematic because the oil droplets are often impure liquid forms of your compound, which will solidify into an impure amorphous mass upon cooling.[9]

  • Troubleshooting Protocol:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.[9][11]

    • Ensure an extremely slow cooling process. You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool or paper towels to slow heat loss.[11]

    • If oiling out persists, a different solvent or a mixed-solvent system may be required.

Recommended Solvents and Experimental Protocol

Solvent Selection for this compound

The target molecule is moderately polar. Therefore, solvents of similar polarity are good starting points. A rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers (e.g., acetone for a ketone).[12]

Solvent TypeExamplesSuitability Notes
Single Solvents Ethanol, Isopropyl Alcohol (IPA), Acetone, Ethyl AcetateEthanol and IPA are excellent starting choices. They are polar enough to dissolve the ketone at high temperatures but less so when cold. Acetone is a strong solvent for ketones and may require a co-solvent.
Mixed-Solvent Systems Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneUsed when no single solvent has the ideal solubility profile. Dissolve the compound in the "good" solvent (e.g., acetone) and add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[12]
Standard Recrystallization Workflow

The following diagram and protocol outline a standard procedure for recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystal Formation cluster_isolation Product Isolation A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. (Optional) Add Activated Carbon for Decolorization A->B If solution is colored C 3. Perform Hot Gravity Filtration A->C If solution is clear B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath to Maximize Crystal Formation D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Minimal Ice-Cold Solvent F->G H 8. Dry Purified Crystals G->H End Pure Product H->End Start Start Start->A

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Begin by performing small-scale solubility tests with the recommended solvents to find the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is just dissolved. Avoid adding a large excess of solvent.[8][13]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.[10]

  • Hot Gravity Filtration: If carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13] Crystal formation should begin during this stage.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8][10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13][14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator or a vacuum oven.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Problem P1 No Crystals Form Start->P1 P2 Product 'Oils Out' Start->P2 P3 Product is Colored Start->P3 P4 Low Yield Start->P4 S1a Cause: Too much solvent? P1->S1a S2 Re-heat to dissolve oil, add more solvent, cool very slowly P2->S2 S3 Redissolve in hot solvent, treat with activated carbon, perform hot filtration P3->S3 S4 Ensure thorough cooling in ice bath. Minimize cold solvent for washing. Check mother liquor for dissolved product. P4->S4 S1a_yes Boil off excess solvent and re-cool S1a->S1a_yes Yes S1a_no Cause: Supersaturation? S1a->S1a_no No S1b_yes Scratch flask or add seed crystal S1a_no->S1b_yes Yes

Caption: Decision tree for common recrystallization issues.

References

  • Benchchem.
  • University of York.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Chemistry LibreTexts. 2.
  • Recrystalliz
  • BOC Sciences. CAS 10531-43-8 this compound.
  • PMC - NIH.
  • LabXchange.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. (2010-02-04).
  • Fiveable. α-bromoketone Definition. Organic Chemistry Key Term.
  • Hangzhou Kaifang Technology Co., Ltd. CAS : 10531-43-8 / this compound.
  • TCI Chemicals. 2-(Bromoacetyl)thiophene | 10531-41-6.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-(Bromoacetyl)thiophene 10531-41-6.
  • YouTube.

Sources

Stability of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvent systems. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for maintaining the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is an α-bromoketone, a class of compounds known for their utility as reactive intermediates in organic synthesis.[1] However, this reactivity also makes them susceptible to degradation. The primary factors affecting the stability of this compound are its exposure to nucleophiles (including water and alcohols), bases, light, and elevated temperatures. When stored as a dry solid in a cool, dark environment under an inert atmosphere, it exhibits good long-term stability. In solution, its stability is highly dependent on the choice of solvent.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound in solution are:

  • Hydrolysis: Reaction with water to produce 2-hydroxy-1-(5-phenyl-2-thienyl)-1-ethanone and hydrobromic acid (HBr). This is a common issue in solvents that are not anhydrous.

  • Solvolysis: Reaction with protic solvents, such as alcohols (e.g., methanol, ethanol), where the solvent molecule acts as a nucleophile. This results in the formation of an α-alkoxyketone (e.g., 2-methoxy-1-(5-phenyl-2-thienyl)-1-ethanone in methanol).

  • Elimination: In the presence of a base, the compound can undergo dehydrobromination to form an α,β-unsaturated ketone.[2]

The reactivity of the α-carbon is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and makes the carbon more electrophilic.[1]

Troubleshooting Guide: Solvent-Specific Stability Issues

This section addresses common problems encountered when dissolving this compound in different solvent systems.

Issue 1: Rapid degradation observed in protic polar solvents (e.g., Methanol, Ethanol, Water).

Symptoms:

  • Appearance of new spots on TLC or new peaks in HPLC/LC-MS analysis shortly after dissolution.

  • A gradual decrease in the concentration of the starting material over time, even at room temperature.

  • A noticeable drop in the pH of the solution (if unbuffered) due to the formation of HBr.

Causality: Protic polar solvents can act as nucleophiles, attacking the electrophilic carbon atom bearing the bromine. This process, known as solvolysis, leads to the substitution of the bromide with a solvent-derived alkoxy or hydroxyl group.[3] The reaction rate is influenced by the nucleophilicity of the solvent and the temperature.

Solutions:

  • Avoid Protic Solvents for Storage: If possible, avoid storing solutions of this compound in protic solvents for extended periods. Prepare solutions fresh before use.

  • Use at Low Temperatures: If a protic solvent is required for your reaction, conduct the experiment at the lowest possible temperature to minimize the rate of solvolysis.

  • Switch to an Aprotic Solvent: If your experimental conditions permit, consider using an aprotic solvent.

Issue 2: Instability in aprotic polar solvents (e.g., DMSO, DMF, Acetonitrile).

Symptoms:

  • Slower, but still significant, degradation over time, especially if the solvent is not anhydrous.

  • Discoloration of the solution.

Causality: While aprotic polar solvents do not act as nucleophiles themselves, they can contain water as an impurity. Commercially available solvents, even of high purity, have measurable water content that can lead to hydrolysis.[4][5] These solvents are often hygroscopic and can absorb moisture from the atmosphere.

Solutions:

  • Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

  • Work Under Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Store Solutions Properly: If solutions must be stored, use sealed vials with septa and store them at low temperatures (e.g., -20°C).

Issue 3: Limited solubility and potential for localized reactions in non-polar solvents (e.g., Hexane, Toluene).

Symptoms:

  • Difficulty in dissolving the compound, leading to a heterogeneous mixture.

  • Inconsistent reaction outcomes.

Causality: this compound is a moderately polar compound and may have limited solubility in very non-polar solvents. While degradation is generally slower in these solvents due to the lower solubility of any trace water, poor dissolution can lead to issues with reaction stoichiometry and reproducibility.

Solutions:

  • Use a Co-solvent: Consider using a mixture of a non-polar solvent with a small amount of a more polar, aprotic solvent (e.g., dichloromethane or ethyl acetate) to improve solubility.

  • Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolution, but be mindful of potential thermal degradation.

  • Solvent Screening: Perform small-scale solubility tests to identify the most suitable non-polar or weakly polar solvent for your application.

Data Summary: Solvent Stability Overview

The following table provides a qualitative summary of the stability of this compound in common laboratory solvents. This is based on the general principles of α-bromoketone reactivity.

Solvent ClassExample SolventsExpected StabilityPrimary Degradation PathwayRecommendations
Polar Protic Methanol, Ethanol, WaterPoorSolvolysis/HydrolysisAvoid for storage; use at low temperatures for reactions.
Polar Aprotic Acetonitrile, Acetone, DMF, DMSOModerate to Good (if anhydrous)Hydrolysis (from trace water)Use anhydrous grade; handle under inert atmosphere.
Non-Polar Hexane, Toluene, DichloromethaneGood to ExcellentMinimalGood choice for storage and reactions if solubility permits.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general method for monitoring the stability of the title compound in a given solvent. A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[6][7][8]

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the solvent to be tested (e.g., acetonitrile) to make a 1 mg/mL stock solution.

2. Sample Incubation:

  • Transfer aliquots of the stock solution into several sealed HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

3. HPLC Analysis:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • A typical reverse-phase HPLC method for aromatic ketones can be adapted:[9][10]

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase A: Water with 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
    • Gradient: Start with a suitable ratio (e.g., 60% A, 40% B), and increase the percentage of B over time to elute all components.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm, to be determined by UV scan).
    • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the peak area of the parent compound over time.

  • Observe the formation of any new peaks, which indicate degradation products.

  • Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used for real-time monitoring of the degradation process.[11][12][13]

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., acetonitrile-d₃) directly in an NMR tube.

  • Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

2. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum (t=0).

  • The methylene protons adjacent to the bromine and carbonyl groups (-COCH₂Br) will have a characteristic chemical shift.

  • Monitor the reaction at regular intervals by acquiring subsequent spectra.

3. Data Analysis:

  • Integrate the peak corresponding to the methylene protons of the starting material and the peak of the internal standard.

  • The decrease in the relative integration of the methylene protons over time indicates the consumption of the starting material.

  • The appearance of new signals can help in identifying the degradation products. For example, in the case of hydrolysis, a new peak corresponding to the -COCH₂OH protons would appear.

Visualizations

Solvent Selection Workflow

start Start: Need to dissolve This compound storage Long-term storage (>24h)? start->storage reaction Reaction solvent? storage->reaction No solid Store as a dry solid under inert gas, cool and dark. storage->solid Yes protic_needed Is a protic solvent required for the reaction? reaction->protic_needed Yes aprotic Use an anhydrous polar aprotic solvent (e.g., ACN, THF). Prepare fresh. reaction->aprotic No protic_needed->aprotic No protic_low_temp Use protic solvent at low temperature (e.g., 0°C to -20°C). Use immediately. protic_needed->protic_low_temp Yes nonpolar Use a non-polar or weakly polar aprotic solvent (e.g., Toluene, DCM).

Caption: Decision tree for solvent selection to maximize stability.

Degradation Pathways

parent This compound hydrolysis Hydrolysis parent->hydrolysis + H₂O (e.g., in wet solvent) solvolysis Solvolysis parent->solvolysis + ROH (Alcohol) (e.g., Methanol) elimination Elimination parent->elimination + Base product_h 2-Hydroxy-1-(5-phenyl-2-thienyl)-1-ethanone + HBr hydrolysis->product_h product_s 2-Alkoxy-1-(5-phenyl-2-thienyl)-1-ethanone + HBr solvolysis->product_s product_e 1-(5-phenyl-2-thienyl)ethenone (α,β-unsaturated ketone) elimination->product_e

Caption: Major degradation pathways in different chemical environments.

References

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • SIELC Technologies. Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]

  • Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. Retrieved from [Link]

  • Bio-Analysis Centre. HPLC and LCMS Application Notes. Retrieved from [Link]

  • Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291. Retrieved from [Link]

  • Kevill, D. N., et al. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. European Journal of Chemistry, 9(1), 1–6. Retrieved from [Link]

  • PubMed. (2017). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Retrieved from [Link]

  • Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. (n.d.). Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • ResearchGate. (2014). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Magritek. Reaction Monitoring. Retrieved from [Link]

  • Gierczyk, B., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10476–10482. Retrieved from [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • Green Chemistry Initiative. Solvent and Reagent Selection Guide. Retrieved from [Link]

  • University of York. Solvent Selection Guide. Retrieved from [Link]

  • American Chemical Society. SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. Retrieved from [Link]

  • Chemdad. 2-Bromoacetophenone. Retrieved from [Link]

  • De Borggraeve, W. M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4256. Retrieved from [Link]

  • ICL Industrial Products. BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • PubMed. (2014). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]

  • ResearchGate. (2014). A Method for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ResearchGate. (2015). 2-Bromoacetophenone. Retrieved from [Link]

  • Semantic Scholar.

    
    -BROMOACETOPHENONES AND 
    
    
    
    -BROMOPROPIOPHENONES WITH TRIPHENYLPHOSPHINE IN ETHANOL. Retrieved from [Link]
  • ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • AJPO Journals. View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

Sources

Preventing byproduct formation in the synthesis of thiazoles from substituted alpha-bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in the Hantzsch Reaction of Substituted α-Bromoketones

Welcome to the Technical Support Center for thiazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch thiazole synthesis, specifically focusing on the prevention of byproduct formation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your synthesis is as efficient and clean as possible.

I. Understanding the Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its efficiency in constructing the thiazole ring from α-haloketones and a thioamide source.[1][2][3] The reaction proceeds through a multi-step pathway, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]

Hantzsch Thiazole Synthesis reagents α-Bromoketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration

Caption: The general workflow of the Hantzsch thiazole synthesis.

While this reaction is robust, the formation of undesired byproducts can significantly impact yield and purity, necessitating careful control over reaction parameters. This guide will walk you through the most common issues and their solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Thiazole Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, suboptimal reaction time, or an inappropriate solvent.

  • Poor Quality of Starting Materials: Impurities in the α-bromoketone or thioamide can lead to a host of side reactions. α-bromoketones, in particular, can be unstable and may require fresh preparation or purification.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can result in the incomplete consumption of the limiting reagent.

  • Byproduct Formation: Competing side reactions may be consuming your starting materials.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Most Hantzsch syntheses require heating to proceed efficiently. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can promote byproduct formation, so finding the optimal temperature is key.

    • Solvent: Polar protic solvents like ethanol and methanol are commonly used. However, a solvent screen may be beneficial, as solvent-free conditions or alternative solvents have been shown to improve yields in some cases.

    • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time. This will ensure the complete consumption of the starting materials without significant degradation of the product.

  • Ensure Purity of Reactants: Use high-purity α-bromoketones and thioamides. If the purity is questionable, consider recrystallization or distillation of the starting materials.

  • Adjust Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess (1.1-1.5 equivalents) of the thioamide can often drive the reaction to completion and ensure the full consumption of the more expensive or less stable α-bromoketone.[2]

Problem 2: Formation of an Unexpected Regioisomer

This is a common issue when using N-substituted thioureas, which can lead to the formation of two possible regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.

Controlling Regioselectivity:

The key to controlling which isomer is formed lies in the pH of the reaction medium.

  • For 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent. Under these conditions, the initial S-alkylation is followed by cyclization involving the nitrogen of the thioamide that is not substituted.

  • For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under acidic conditions (e.g., in the presence of a strong acid like HCl in ethanol) favors the formation of this isomer.[4] The acidic environment can influence the tautomeric equilibrium of the thioamide and the protonation state of the intermediates, redirecting the cyclization pathway.

Regioisomer Formation start α-Bromoketone + N-Substituted Thioamide neutral Neutral Conditions start->neutral acidic Acidic Conditions start->acidic isomer1 2-(N-Substituted amino)thiazole neutral->isomer1 Favored Pathway isomer2 3-Substituted 2-imino- 2,3-dihydrothiazole acidic->isomer2 Favored Pathway

Caption: Decision pathway for controlling regioisomer formation.

Problem 3: Presence of High Molecular Weight or Polymeric Byproducts

The appearance of intractable, often colored, materials can be attributed to polymerization or complex side reactions.

Possible Causes:

  • Self-condensation of α-bromoketone: Under basic conditions or at elevated temperatures, α-bromoketones can undergo self-condensation reactions.

  • Reaction of Thioamide with Multiple α-bromoketones: A single thioamide molecule could potentially react with two molecules of the α-bromoketone, leading to larger, more complex structures.

  • Formation of Dithiazines: The dimerization of an intermediate can lead to the formation of a six-membered dithiazine ring. This is more likely to occur at higher concentrations and temperatures.

Solutions:

  • Control Temperature: Maintain the lowest effective temperature to minimize side reactions.

  • Control Stoichiometry and Addition Rate: Use a slight excess of the thioamide and consider the slow, dropwise addition of the α-bromoketone to a solution of the thioamide. This maintains a low concentration of the α-bromoketone, disfavoring self-condensation and dimerization reactions.

  • Degas Solvents: Removing dissolved oxygen from the solvent can sometimes help to prevent oxidative side reactions that may lead to colored impurities.

Byproduct_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Reagents α-Bromoketone + Thioamide Intermediate Thiazoline Intermediate Reagents->Intermediate Byproduct1 Regioisomer Reagents->Byproduct1 Incorrect pH (for N-subst. thioamides) Byproduct3 Polymeric Material Reagents->Byproduct3 Excess α-Bromoketone High Temperature Product Desired Thiazole Intermediate->Product Byproduct2 Dithiazine Dimer Intermediate->Byproduct2 High Temp./Conc.

Caption: Competing pathways leading to byproduct formation.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my Hantzsch thiazole synthesis?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the reaction's progress. It is advisable to check the reaction every 30-60 minutes.

Q2: My crude product is highly colored. How can I decolorize it?

A2: Colored impurities are common and can often be removed during purification. One effective method is to treat a solution of your crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Then, filter the hot solution through a pad of celite to remove the charcoal. The desired product can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent under reduced pressure.

Q3: What are the best practices for purifying my thiazole product?

A3: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Filtration: If the desired thiazole precipitates from the reaction mixture upon cooling or neutralization, simple vacuum filtration can be a very effective initial purification step.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent way to obtain highly pure material.

  • Column Chromatography: For liquid products or for separating mixtures with similar polarities, flash column chromatography is the method of choice. A typical stationary phase is silica gel, and the mobile phase is often a gradient of ethyl acetate in hexanes.

Q4: Are there greener alternatives to the traditional Hantzsch synthesis?

A4: Yes, several modifications to the Hantzsch synthesis have been developed to be more environmentally friendly. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields with fewer byproducts.

  • Solvent-free reactions: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can be a very efficient and green method.

  • Use of greener solvents: Water or polyethylene glycol (PEG) have been successfully used as solvents in some Hantzsch syntheses.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a conventional Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol as the solvent (approximately 5-10 mL per gram of 2-bromoacetophenone).

  • Heat the mixture to reflux (around 65°C) with stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed during the reaction and precipitate the free base.

  • Collect the precipitated solid by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Purification by Flash Column Chromatography

This is a general guideline for purifying a thiazole derivative using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Crude thiazole product

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding increasing amounts of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole.

V. Data Presentation: Spectroscopic Signatures

Familiarity with the expected spectroscopic data can aid in the identification of your desired product and any potential byproducts.

Table 1: Characteristic NMR and IR Data for a Representative 2-Aminothiazole

Spectroscopic TechniqueFunctional Group/ProtonCharacteristic Signal
¹H NMR Aromatic protonsδ 7.0-8.0 ppm
Thiazole C5-Hδ 6.5-7.5 ppm (singlet)
-NH₂ protonsδ 5.0-6.0 ppm (broad singlet)
¹³C NMR Thiazole C2δ 165-175 ppm
Thiazole C4δ 140-150 ppm
Thiazole C5δ 100-115 ppm
IR Spectroscopy N-H stretch (amine)3100-3500 cm⁻¹ (often two bands)
C=N stretch (thiazole ring)1620-1650 cm⁻¹
C-S stretch600-800 cm⁻¹

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the thiazole.

VI. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ([Link])

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis. [Video]. YouTube. ([Link])

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 805. ([Link])

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. ([Link])

  • Larina, L. I., & Lopyrev, V. A. (2008). The Hantzsch reaction: syntheses of thiazoles. Russian Chemical Reviews, 77(4), 337-363. ([Link])

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. ([Link])

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. ([Link])

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. ([Link])

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. ([Link])

Sources

Technical Support Center: Deconvolution of Complex NMR Spectra from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the deconvolution of complex NMR spectra encountered during reactions involving 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. Our focus is on providing practical, field-proven insights to overcome common challenges in spectral analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of reaction mixtures containing this compound and its derivatives.

Question 1: Why does my ¹H NMR spectrum of the reaction mixture show broad, overlapping signals in the aromatic region?

Answer:

Broad and overlapping signals in the aromatic region of your ¹H NMR spectrum are a common challenge when analyzing reactions with this compound. Several factors can contribute to this complexity:

  • Presence of Multiple Aromatic Species: The reaction mixture likely contains the starting material, the product, and potentially several byproducts or intermediates. Each of these compounds has a unique set of aromatic protons, leading to a crowded spectral region.

  • Similar Chemical Environments: The phenyl and thienyl rings in the reactant and product have protons in chemically similar environments, causing their signals to resonate at close frequencies.

  • Restricted Rotation: Depending on the solvent and temperature, restricted rotation around the single bond connecting the phenyl and thienyl rings can lead to distinct signals for protons that would otherwise be equivalent, further complicating the spectrum.

  • Viscosity and Concentration Effects: High concentrations of reactants or the presence of polymeric byproducts can increase the viscosity of the sample, leading to broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts or reagents, can cause significant line broadening.

To begin troubleshooting, consider optimizing sample preparation by ensuring the complete removal of any residual solvents and filtering the sample to remove particulate matter.

Question 2: I'm having trouble getting accurate integrations for my product peaks. What could be the cause?

Answer:

Inaccurate integration is a critical issue, especially for quantitative analysis of reaction conversion. The primary causes include:

  • Poor Baseline Correction: An uneven baseline, often caused by broad signals from the sample or instrumental artifacts, can lead to significant integration errors.

  • Signal Overlap: When signals from different compounds overlap, standard integration methods can fail to accurately apportion the area to each peak. This is a prime candidate for deconvolution techniques.

  • Insufficient Relaxation Delay (d1): For quantitative NMR (qNMR), it is crucial to use a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation of all nuclei between scans. Failure to do so will result in signals with longer T1 values being underestimated in the integral.

  • Improper Phasing: Incorrect phasing of the spectrum can distort peak shapes and lead to inaccurate integrals.

Always perform careful baseline correction and phasing before attempting integration. For overlapping signals, deconvolution is the recommended approach.

Question 3: My baseline is distorted, making it difficult to phase and integrate the spectrum. What are the likely causes and solutions?

Answer:

A distorted baseline can arise from several sources:

  • Acoustic Ringing: This artifact, often seen in the first few data points of the Free Induction Decay (FID), can cause a rolling baseline. It can be minimized by using a "dead time" before acquisition, though this can introduce other issues.

  • Broad Signals from Macromolecules or Solids: The presence of polymers or insoluble material in the NMR tube can contribute to very broad signals that manifest as a distorted baseline.

  • Instrumental Issues: Problems with the spectrometer's receiver or amplifier can also lead to baseline distortions.

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample is fully dissolved and free of any solid particles.

  • Acquisition Parameters: Apply a backward linear prediction to correct for the initial points of the FID or use a suitable window function.

  • Processing: Utilize advanced baseline correction algorithms available in most NMR processing software. Polynomial fitting is a common and effective method.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance on resolving specific experimental challenges.

Guide 2.1: Resolving Overlapping Aromatic Signals

Problem: The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) shows a complex multiplet structure where individual peaks are not well-resolved, preventing accurate analysis of the starting material and product.

Underlying Science: The chemical shifts of the protons on the phenyl and thienyl rings are influenced by the electronic effects of the substituents. In the case of this compound and its reaction products, these effects can be subtle, leading to closely spaced signals.

Step-by-Step Protocol:

  • Optimize Shimming: Poor magnetic field homogeneity is a primary cause of peak broadening, which exacerbates overlap. Ensure the spectrometer is well-shimmed on your sample.

  • Vary the Solvent: Changing the NMR solvent can induce differential changes in the chemical shifts of the aromatic protons, potentially resolving the overlap. Aromatic solvents like benzene-d6 often cause significant shifts compared to chloroform-d6 due to anisotropic effects.

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals, often leading to better resolution.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other, helping to trace the spin systems of the different aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons, which can help to distinguish between different aromatic rings based on their carbon chemical shifts.

  • Deconvolution using Peak Fitting Software: This is the most direct method to quantify the components of an overlapping multiplet.

Workflow for Deconvolution of Overlapping Signals

Deconvolution_Workflow A Acquire High-Quality 1D ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Identify Overlapping Region of Interest B->C D Select Deconvolution/Peak Fitting Tool in Software C->D E Define the Number of Peaks and Initial Parameters (Position, Width, Height) D->E F Run Iterative Fitting Algorithm E->F G Evaluate Goodness of Fit (Residuals) F->G G->E Refine Parameters H Extract Quantitative Data (Integrals, Peak Positions) G->H

Caption: Workflow for NMR spectral deconvolution.

Guide 2.2: Addressing Peak Broadening

Problem: The NMR signals are significantly broader than expected, leading to loss of resolution and difficulty in identifying coupling patterns.

Underlying Science: Peak width is inversely proportional to the transverse relaxation time (T2). Processes that shorten T2, such as chemical exchange, rapid molecular tumbling, or interactions with paramagnetic species, will lead to broader peaks.

Step-by-Step Protocol:

  • Check Sample Concentration: Highly concentrated samples can be viscous, slowing molecular tumbling and shortening T2. Diluting the sample may sharpen the peaks.

  • Temperature Variation:

    • Increase Temperature: If broadening is due to intermediate-rate chemical exchange (e.g., slow rotation of conformers), increasing the temperature can accelerate the exchange to the fast-exchange regime on the NMR timescale, resulting in sharper, averaged signals.

    • Decrease Temperature: Conversely, if the exchange can be slowed to the slow-exchange regime, distinct, sharp signals for each conformer may be observed.

  • Remove Paramagnetic Impurities: If paramagnetic species are suspected, they can sometimes be removed by passing the sample through a small plug of a chelating resin or by adding a small amount of a chelating agent like EDTA (if it does not interfere with the reaction).

  • Ensure Homogeneous Sample: Check for any undissolved material. Centrifuge the NMR tube if necessary.

Decision Tree for Troubleshooting Peak Broadening

Peak_Broadening_Troubleshooting Start Broad Peaks Observed Check_Shimming Is Shimming Optimized? Start->Check_Shimming Check_Concentration Is Sample Too Concentrated? Check_Shimming->Check_Concentration Yes Solution_Shim Re-shim the Spectrometer Check_Shimming->Solution_Shim No Check_Solubility Is Sample Fully Dissolved? Check_Concentration->Check_Solubility No Solution_Dilute Dilute the Sample Check_Concentration->Solution_Dilute Yes Consider_Exchange Is Chemical Exchange Possible? Check_Solubility->Consider_Exchange Yes Solution_Filter Filter or Centrifuge Sample Check_Solubility->Solution_Filter No Consider_Paramagnetics Are Paramagnetic Impurities a Possibility? Consider_Exchange->Consider_Paramagnetics No Solution_Temp Vary Temperature Consider_Exchange->Solution_Temp Yes Solution_Chelate Use a Chelating Agent Consider_Paramagnetics->Solution_Chelate Yes

Caption: Troubleshooting peak broadening in NMR spectra.

Section 3: Quantitative Data and Deconvolution in Practice

Estimated ¹H NMR Chemical Shifts for this compound and a Potential Precursor

The following table provides estimated chemical shifts based on known substituent effects and data from similar compounds. These values are for illustrative purposes and may vary depending on the solvent and other experimental conditions.

CompoundProtonsEstimated Chemical Shift (ppm)Multiplicity
1-(5-phenyl-2-thienyl)-1-ethanone (Precursor)-CH₃~2.6s
Thienyl H-3~7.7d
Thienyl H-4~7.2d
Phenyl H (ortho, meta, para)7.3 - 7.6m
This compound-CH₂Br~4.5s
Thienyl H-3~7.8d
Thienyl H-4~7.3d
Phenyl H (ortho, meta, para)7.4 - 7.7m

Deconvolution Example:

In a reaction monitoring the bromination of 1-(5-phenyl-2-thienyl)-1-ethanone, the aromatic region will contain overlapping signals from both the starting material and the product. Deconvolution software can be used to fit these overlapping multiplets to a series of Lorentzian or Gaussian peaks. By constraining the peak positions and widths based on the spectra of the pure compounds (if available), the software can accurately determine the relative integrals of the starting material and product, allowing for the calculation of reaction conversion.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester. Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]

  • Chemistry LibreTexts. 12.08 Solving NMR spectra. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(2), 271–290. [Link]

  • Mestrelab Research. Mnova NMR. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Hansen, A. E., & Bouman, T. D. (1985). A new procedure for the analysis of nuclear magnetic resonance shielding tensors with the help of the theory of gauge-invariant atomic orbitals. The Journal of Chemical Physics, 82(11), 5035–5047. [Link]

LC-MS analysis of reaction mixtures containing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the .

Technical Support Center: LC-MS Analysis of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Welcome to the technical support guide for the analysis of this compound and its related reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, chemists, and drug development professionals, providing expert-driven insights and practical troubleshooting advice to navigate the common challenges associated with this specific analyte.

The unique structure of this compound—featuring a brominated carbon, a ketone group, and two aromatic rings (phenyl and thiophene)—presents a distinct set of analytical considerations. This guide will equip you with the knowledge to optimize your methodology, interpret your data accurately, and troubleshoot issues effectively.

Analyte at a Glance: Key Properties

Understanding the physicochemical properties of your target analyte is the foundation of any successful analytical method.

PropertyValueSource
Molecular Formula C₁₂H₉BrOS[][2]
Molecular Weight 281.16 g/mol [][2]
Appearance Solid[3]
Melting Point ~115 °C[]
Boiling Point 407.1 °C at 760 mmHg[]
Key Structural Features α-bromo ketone, phenyl group, thiophene ring

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the LC-MS analysis of this compound.

Q1: My chromatographic peak for the target analyte is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is one of the most frequent chromatographic problems and can compromise both resolution and quantification. For a compound like this compound, tailing typically originates from chemical interactions within the column or physical issues in the LC system.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common chemical cause. Residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns are acidic and can become deprotonated (negatively charged). Although your analyte is neutral, the ketone and thiophene moieties can engage in secondary polar interactions with these sites, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4][5]

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier to your mobile phase. Using 0.1% formic acid is standard practice for LC-MS as it is volatile and effective.[4] Lowering the pH to below 3 protonates the silanol groups, neutralizing them and minimizing these unwanted secondary interactions.[4][6]

    • Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, modern silica column that has been thoroughly end-capped. These columns have a much lower concentration of accessible residual silanols.[6]

    • Solution 3: Add a Buffer: In some cases, a buffered mobile phase can improve peak shape. For LC-MS, volatile buffers like ammonium formate or ammonium acetate at concentrations below 10 mM are recommended to avoid ion suppression.[4][5]

  • Extra-Column Dead Volume: Physical issues in your LC flow path can cause band broadening and tailing that affects all peaks, but is often more pronounced for early-eluting ones.[4] This is caused by improper connections, such as a gap between a capillary tube and a column end-fitting.[7]

    • Solution: Systematically check all fittings and connections between the injector and the detector. Ensure that tubing is cut cleanly and sits perfectly flush within each port. Use appropriate ferrules for your system's pressure rating.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting.[4]

    • Solution: Test for mass overload by preparing and injecting a 10-fold dilution of your sample. If the peak shape improves significantly, you should reduce your sample concentration or injection volume.[4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 yes_all Likely an Extra-Column or Overload Issue q1->yes_all Yes no_only Likely a Chemical Interaction Issue q1->no_only No check_connections Inspect all LC connections for dead volume yes_all->check_connections q2 Peak shape improves with dilution? check_connections->q2 reduce_load Reduce sample concentration or injection volume q2->reduce_load Yes end_resolve Problem Resolved q2->end_resolve No, connections fixed it reduce_load->end_resolve check_ph Is mobile phase pH < 3 (e.g., with 0.1% Formic Acid)? no_only->check_ph add_acid Add 0.1% Formic Acid to mobile phases check_ph->add_acid No modern_column Use a modern, high-purity, end-capped C18 column check_ph->modern_column Yes add_acid->modern_column modern_column->end_resolve

Caption: A decision tree for troubleshooting peak tailing.

Q2: My mass spectrum shows multiple ions for my compound: [M+H]⁺, [M+Na]⁺, and [M+K]⁺. Why does this happen and how can I get a cleaner spectrum?

A2: This is a classic example of adduct formation in electrospray ionization (ESI), a common phenomenon that can complicate data interpretation and reduce the signal intensity of your desired ion.[8]

Underlying Cause:

During the ESI process, charged droplets containing your analyte evaporate, and ions are transferred into the gas phase.[9] If cations like sodium (Na⁺) and potassium (K⁺) are present in your sample, solvents, or glassware, they can form adducts with your analyte. The ketone group in this compound has an electronegative oxygen atom that is a good Lewis base, making it particularly prone to forming these adducts with Lewis acid cations.[10]

Expected Adducts for C₁₂H₉BrOS (MW ≈ 281.16)

Ion SpeciesApproximate m/z (⁷⁹Br)Approximate m/z (⁸¹Br)Notes
[M+H]⁺ 281.98283.98Protonated molecule
[M+Na]⁺ 303.96305.96Sodium adduct
[M+K]⁺ 319.93321.93Potassium adduct
[M+NH₄]⁺ 298.99300.99Ammonium adduct

Solutions to Control Adduction:

  • Use High-Purity Reagents: The primary source of Na⁺ and K⁺ is often impurities in solvents, additives, or sample matrices. Use high-purity, LC-MS grade solvents and fresh additives.

  • Promote a Single Adduct Type: You can often "force" the formation of a single, preferred adduct by adding a high concentration of a specific counter-ion to the mobile phase.

    • For Protonated Ion ([M+H]⁺): Adding 0.1% formic acid is usually sufficient to provide a high concentration of protons (H⁺) and promote the formation of the [M+H]⁺ ion.

    • For Ammonium Adduct ([M+NH₄]⁺): Adding ~5-10 mM ammonium formate or ammonium acetate to the mobile phase can be highly effective. The high concentration of ammonium ions (NH₄⁺) will outcompete the trace levels of sodium and potassium, consolidating the signal into the [M+NH₄]⁺ adduct. This is often a robust strategy for neutral molecules that do not protonate easily.

Q3: My mass spectrum shows a pair of peaks of nearly equal height, separated by 2 m/z units. Is this my compound?

A3: Yes, this is the hallmark isotopic signature of a compound containing a single bromine atom. This pattern is one of the most useful diagnostic features for identifying your analyte in a complex reaction mixture.

Underlying Cause:

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br , in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[11][12] The mass spectrometer is sensitive enough to resolve molecules containing these different isotopes.

  • The molecule containing the ⁷⁹Br isotope will form the M+ peak.

  • The molecule containing the ⁸¹Br isotope, which is two mass units heavier, will form the M+2 peak.

Because the two isotopes are in an almost 1:1 ratio, the M+ and M+2 peaks will have nearly identical intensities.[12] This signature should be present for the molecular ion and for any fragment ions that retain the bromine atom.

Visualizing the Bromine Isotope Pattern

G cluster_0 Mass Spectrum View M [M(⁷⁹Br)+H]⁺ M_peak M2 [M(⁸¹Br)+H]⁺ M2_peak xlabel m/z

Caption: Characteristic 1:1 isotopic pattern for a brominated compound.

Q4: I suspect my analyte is degrading in the MS source, leading to low signal and unexpected fragments. How can I investigate and prevent this?

A4: The α-bromo ketone functionality in your analyte is reactive and can be susceptible to thermal degradation or in-source fragmentation, especially under harsh MS conditions.

Underlying Causes & Solutions:

  • In-Source Fragmentation: High voltages applied to the ion source optics (e.g., skimmer, capillary exit) can induce fragmentation before the ions reach the mass analyzer. This is sometimes done intentionally but can be an issue if you want to measure the intact molecular ion.[13]

    • Solution: Methodically reduce the voltages on your source optics. Lower the fragmentor or skimmer voltage in increments and monitor the intensity of the molecular ion. A gentler source condition will preserve the precursor ion.

  • Thermal Degradation: The heated ESI probe and ion transfer capillary can cause thermally labile compounds to degrade.

    • Solution: Reduce the drying gas temperature and/or the capillary temperature. Start with a lower temperature (e.g., 250-300 °C) and increase only as needed to achieve efficient desolvation, which you can monitor by looking for a stable signal.

Advanced Technique: Selective Detection via In-Source Fragmentation

While often undesirable, induced in-source fragmentation (IISF) can be leveraged as a selective detection method for halogenated compounds.[13] By operating in negative ion mode and using high source voltages, you can intentionally fragment the molecule to produce the bromide anion (Br⁻). You can then selectively monitor for m/z 79 and m/z 81. This provides a highly specific and sensitive way to detect all brominated species eluting from your column.[13]

Recommended Starting Protocol

This protocol provides a robust starting point for the analysis. Optimization will likely be required for your specific instrument and reaction mixture.

Step 1: Sample Preparation

  • Accurately weigh and dissolve the reaction mixture or standard in a suitable solvent (e.g., Acetonitrile or Methanol) to a stock concentration of 1 mg/mL.

  • Perform a serial dilution using 50:50 Acetonitrile:Water to achieve a final working concentration in the range of 1-10 µg/mL.

  • Filter the final sample through a 0.22 µm PTFE syringe filter before injection to remove particulates.

Step 2: LC-MS Conditions

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for this relatively non-polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minA standard gradient to elute the analyte and reaction byproducts.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA small volume to prevent column overload.
MS Ionization ESI, Positive ModeTo detect the [M+H]⁺ or other adducts.
Drying Gas Temp. 325 °CStarting point; reduce if degradation is observed.
Capillary Voltage 3500 VStandard ESI voltage.
Fragmentor Voltage 120 VStarting point; reduce to minimize in-source fragmentation.
Scan Range m/z 100 - 500To cover the analyte and potential byproducts.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • How do adducts form in ESI-MS?. ResearchGate. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (2019). Journal of Chromatography A. [Link]

  • What are the molecular determinants for formation of adducts in electrospray mass spectrometry?. ResearchGate. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2013). Analytical and Bioanalytical Chemistry. [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mass Spectrometry. University of Calgary. [Link]

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone Derivatives in the Synthesis of Biologically Active Thiazoles

Authored by: Senior Application Scientist, Chemical Biology

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the this compound scaffold has emerged as a highly versatile and reactive intermediate. Its intrinsic chemical properties, particularly the presence of a reactive α-bromoketone moiety, make it an ideal starting point for the synthesis of a diverse array of heterocyclic derivatives. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of compounds derived from this compound, with a primary focus on the synthesis and biological evaluation of the resulting thiazole derivatives. By examining the impact of various structural modifications on anticancer and antimicrobial activities, we aim to provide a valuable resource for researchers, scientists, and drug development professionals.

The core of this guide revolves around the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1] This reaction, involving the condensation of an α-haloketone with a thioamide or thiourea, allows for the introduction of diverse substituents onto the resulting thiazole scaffold, making it a powerful tool for SAR studies.

The Central Role of this compound

The title compound serves as a pivotal building block for several key reasons. The 5-phenyl-2-thienyl core is a bioisostere of a biphenyl system, often imparting favorable pharmacokinetic properties and allowing for diverse interactions with biological targets. The α-bromoketone functionality provides two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity is the foundation for its utility in synthesizing a wide range of heterocyclic systems.

G parent This compound thiazole 2-Amino/Imino Thiazole Derivatives parent->thiazole Hantzsch Synthesis thiourea Thiourea / Thioamide Derivatives (R-CS-NH2) thiourea->thiazole Hantzsch Synthesis activity Biological Activity (Anticancer, Antimicrobial) thiazole->activity Evaluation

Structure-Activity Relationship (SAR) Analysis

The biological activity of the resulting thiazole derivatives is profoundly influenced by the nature of the substituents introduced. The following sections dissect the SAR based on modifications at key positions.

Substituents on the 2-Amino/Imino Group of the Thiazole Ring

The most common derivatization of this compound involves its reaction with various thioureas to yield 2-amino or 2-imino-4-(5-phenyl-2-thienyl)thiazoles. The nature of the substituent on the nitrogen atom of the thiourea plays a critical role in determining the biological activity.

  • Aromatic vs. Aliphatic Substituents: Studies have shown that aromatic substituents on the 2-amino group of the thiazole ring generally lead to more potent anticancer activity compared to aliphatic substituents.[1] This is likely due to the ability of the aromatic ring to engage in additional binding interactions, such as π-π stacking, with the target protein.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the phenyl ring of the 2-phenylamino moiety can significantly modulate activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance antimicrobial activity.[2]

Modifications of the Phenyl Ring at the 5-Position of the Thienyl Moiety

While less explored in the available literature for this specific scaffold, general SAR principles for related compounds suggest that substitutions on the phenyl ring of the 5-phenyl-2-thienyl core can fine-tune biological activity.

  • Lipophilicity and Steric Effects: The introduction of lipophilic groups, such as methyl or bromo, at the 4- or 5-position of a thiazole scaffold has been shown to result in moderate to good antitumor activities against human lung cancer and glioma cell lines.[1] This suggests that modifying the lipophilicity and steric bulk of the phenyl ring could be a promising strategy for optimizing the activity of these derivatives.

Comparative Biological Activity Data

The following table summarizes the biological activities of representative thiazole derivatives synthesized from this compound and its analogs.

DerivativeR Group on 2-Amino/Imino ThiazoleBiological ActivityKey FindingsReference
1a PhenylAnticancerAromatic substitution enhances antitumor activity.[1]
1b 4-ChlorophenylAntimicrobialElectron-withdrawing group improves antimicrobial potency.[2]
1c MethylAnticancerGenerally less active than aromatic counterparts.[1]
1d Unsubstituted (from Thiourea)Anticancer, AntimicrobialServes as a baseline for activity comparison.[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-(5-phenyl-2-thienyl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure based on methodologies frequently reported in the literature.[1][4]

G start Start step1 Dissolve 2-bromo-1-(5-phenyl-2-thienyl)-ethanone and substituted thiourea in ethanol. start->step1 step2 Reflux the reaction mixture for 3-5 hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Cool the reaction mixture and pour into ice-cold water. step3->step4 step5 Collect the precipitate by filtration. step4->step5 step6 Wash the solid with water and cold ethanol. step5->step6 step7 Recrystallize from a suitable solvent (e.g., ethanol, acetic acid). step6->step7 end End step7->end

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or n-propanol.[4]

  • Addition of Thiourea/Thioamide: To the stirred solution, add the appropriately substituted thiourea or thioamide (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for a period of 3 to 5 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with water and a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to yield the pure 2-substituted-4-(5-phenyl-2-thienyl)thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various cancer cell lines.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Conclusion and Future Perspectives

The this compound scaffold is a valuable and versatile starting material for the synthesis of a wide range of biologically active thiazole derivatives. The structure-activity relationship studies, primarily focused on derivatives obtained through the Hantzsch synthesis, have revealed key insights into the structural requirements for potent anticancer and antimicrobial activities.

Future research in this area should focus on a more systematic exploration of the SAR by:

  • Synthesizing a broader range of derivatives with diverse substituents on both the 2-amino/imino position of the thiazole and the phenyl ring of the 5-phenyl-2-thienyl moiety.

  • Expanding the biological evaluation to include a wider panel of cancer cell lines and microbial strains, as well as investigating the mechanism of action of the most potent compounds.

  • Utilizing computational modeling and docking studies to better understand the interactions between the synthesized compounds and their biological targets, which can guide the rational design of more effective therapeutic agents.

By leveraging the chemical tractability of this compound and a deeper understanding of its SAR, the development of novel and potent drug candidates can be significantly advanced.

References

  • Hamed, F., Mohamed, A. and Abouzied, A. (2017) The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

  • Gomha, S. M., et al. (2021) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-24. [Link]

  • Hamed, F. I., Mohamed, A. A. and Abouzied, A. S. (2017) The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e03526. [Link]

  • Abdel-Wahab, B. F., et al. (2021) Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 26(17), 5192. [Link]

  • Hamed, F. I., Mohamed, A. A. and Abouzied, A. S. (2017) The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5604. [Link]

  • Abdel-Wahab, B. F., et al. (2019) Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 518. [Link]

  • Hassan, A. S., et al. (2020) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5022. [Link]

  • Ibrahim, S. A. & Rizk, H. F. (2020) Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Tao, L., et al. (2010) Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 475-479. [Link]

  • Othman, I. M., et al. (2021) Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(54), 34164-34176. [Link]

  • Sharshira, E. M. & Hamada, N. M. M. (2012) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Zhang, Y., et al. (2017) Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(8), 1276. [Link]

  • Murg, B., et al. (2017) Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 25(7), 1048-1056. [Link]

  • El-Metwally, A. M., et al. (2014) Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[1][5][6]Triazolo[1,5-a]benzimidazole. International Journal of Molecular Sciences, 15(4), 5438-5453. [Link]

  • Patel, N. B. & Patel, J. C. (2011) Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Journal of Sciences, Islamic Republic of Iran, 22(2), 141-147. [Link]

  • Asano, M., et al. (2012) Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088. [Link]

  • SAR profile of substituted hydrazine & phenyl ring containing thiazole derivatives. ResearchGate. [Link]

  • Barot, V. M. & Desai, S. D. (2013) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIVATIVES. Trade Science Inc.[Link]

  • Zarghi, A., et al. (2017) N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 16(1), 215-221. [Link]

Sources

Antimicrobial efficacy of thiazoles derived from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone vs other precursors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Among the heterocyclic compounds that form the backbone of many medicinal chemistry programs, the thiazole nucleus is a cornerstone scaffold, present in numerous FDA-approved drugs.[2][3][4] Its unique structural and electronic properties allow for diverse biological activities, most notably antimicrobial effects against a wide spectrum of pathogens.[5][6]

A critical determinant of a thiazole derivative's ultimate biological efficacy is the choice of its synthetic precursors. The classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, reacts an α-haloketone with a thioamide-containing compound. The structure of this starting α-haloketone directly dictates the substituents on the final thiazole ring, profoundly influencing its interaction with microbial targets.

This guide provides an in-depth comparison of the antimicrobial efficacy of thiazoles derived from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone , a precursor notable for incorporating a biologically active thiophene moiety, against those synthesized from other common precursors.[7] We will explore the synthetic rationale, present comparative efficacy data, and provide a validated experimental protocol for microbial susceptibility testing.

The Synthetic Blueprint: How Precursors Shape the Thiazole Core

The Hantzsch synthesis is the most prevalent method for constructing the thiazole ring. The reaction mechanism involves the nucleophilic attack of the sulfur atom from a thioamide (e.g., thiourea, thiosemicarbazide) on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of the α-haloketone precursor is therefore a pivotal strategic decision in the drug design process.

Pathway 1: Synthesis from this compound

The use of this compound as a precursor is a rational design choice aimed at creating hybrid molecules that leverage the known antimicrobial properties of both the thiazole and thiophene rings.[7][8] Thiophene derivatives themselves are recognized for a range of pharmacological activities, and their inclusion can enhance the lipophilicity and target-binding affinity of the final compound.[8]

The general synthetic workflow is illustrated below. The reaction of the α-bromoketone with a selected thiourea or thiosemicarbazone derivative yields a 2-amino or 2-hydrazinyl-thiazole, respectively, bearing the 5-phenyl-2-thienyl group at the 4-position of the thiazole ring.

Hantzsch_Synthesis_Thiophene Synthetic Pathway for Thienyl-Substituted Thiazoles Precursor This compound (α-Haloketone) Reaction Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) Precursor->Reaction Thioamide Thiosemicarbazide (Thioamide Source) Thioamide->Reaction Product 4-(5-Phenyl-2-thienyl)-Substituted Thiazole Derivative Reaction->Product Cyclization & Dahydration

Caption: Hantzsch synthesis using a thiophene-based precursor.

Pathway 2: Synthesis from Alternative Precursors

To contextualize the efficacy of thienyl-substituted thiazoles, we must consider derivatives synthesized from other common α-haloketone precursors. These alternatives introduce different functionalities at the 4-position of the thiazole ring, which can dramatically alter the compound's antimicrobial profile.

  • Substituted Phenacyl Bromides (e.g., 2-Bromo-1-(4-chlorophenyl)-1-ethanone): These are among the most common precursors, leading to thiazoles with a substituted phenyl ring at the 4-position. The electronic nature of the substituent (electron-donating or electron-withdrawing) on the phenyl ring is a key factor in modulating activity.[9] Halogens like chlorine or bromine often enhance antimicrobial potency.[9]

  • Heterocyclic α-Haloketones (e.g., 2-Bromo-1-(pyridin-2-yl)ethanone): Incorporating other heterocyclic rings like pyridine can introduce additional sites for hydrogen bonding or metal chelation, potentially leading to different mechanisms of action or improved activity.[10]

  • Aliphatic α-Haloketones: While less common for generating highly potent antimicrobials, these precursors yield thiazoles with alkyl substituents, which primarily modulate the compound's lipophilicity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The true measure of a precursor's value lies in the biological activity of the resulting compounds. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[11] A lower MIC value indicates higher potency.

The following table synthesizes representative MIC data from the literature for thiazole derivatives, categorized by the nature of the substituent at the 4-position, which is dictated by the α-haloketone precursor.

Precursor Class (Resulting C4-Substituent)Representative Derivative Structure (Conceptual)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
Thienyl-ethanone (e.g., 5-Phenyl-2-thienyl)Thiazole-4-(5-phenyl-2-thienyl)6.25 - 12.512.5 - 2512.5 - 50[3][7]
Substituted Phenyl-ethanone (e.g., 4-Nitrophenyl)Thiazole-4-(4-nitrophenyl)4.5 - 8.03.9 - 6.2550 - 100[6][12]
Substituted Phenyl-ethanone (e.g., 4-Chlorophenyl)Thiazole-4-(4-chlorophenyl)15.6 - 31.231.2 - 62.562.5 - 125[13]
Unsubstituted Phenyl-ethanone (Phenyl)Thiazole-4-phenyl50 - 100>100>100[14]
Pyridinyl-ethanone (Pyridinyl)Thiazole-4-(pyridin-2-yl)16.1 - 2516.1 - 2530 - 50[15]
Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the precursor-derived structure and antimicrobial activity:

  • Efficacy of Thiophene Moiety: Thiazoles derived from the this compound precursor demonstrate broad-spectrum activity, with notable potency against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi.[3][7] The thiophene ring appears to confer a balanced profile, likely enhancing membrane permeability.[6]

  • Impact of Phenyl Ring Substitution: Unsubstituted phenyl rings at the C4-position generally result in weak activity. However, the addition of strong electron-withdrawing groups, such as a nitro group (-NO₂), significantly enhances potency, particularly against bacteria.[6][12] This suggests that polarization of the thiazole ring system is crucial for its antibacterial mechanism.

  • Halogenation Effects: While halogens on the C4-phenyl ring can improve activity over the unsubstituted version, their effect can be less pronounced than that of a nitro group.

  • Heterocyclic Scaffolds: Incorporating other heterocycles like pyridine can yield compounds with good, broad-spectrum activity, often comparable to or slightly less potent than the best substituted-phenyl derivatives.

SAR_Comparison Structure-Activity Relationship Based on Precursor Thiophene Precursor: Thienyl-ethanone Moderate Moderate Potency Thiophene->Moderate Broad Spectrum NitroPhenyl Precursor: Nitro-Phenacyl Bromide High High Potency (Low MIC) NitroPhenyl->High Strong vs. Bacteria ChloroPhenyl Precursor: Chloro-Phenacyl Bromide ChloroPhenyl->Moderate UnsubPhenyl Precursor: Phenacyl Bromide Low Low Potency (High MIC) UnsubPhenyl->Low

Caption: SAR summary of precursor choice vs. antimicrobial potency.

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure that comparative data is reliable and reproducible, a standardized protocol must be employed. The Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution are the gold standard for determining MIC values.

Step-by-Step Methodology
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate:

    • Dissolve the synthesized thiazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. This creates a gradient of compound concentrations across the plate.

    • Ensure final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum (from Step 1) to each well of the compound plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • A colorimetric indicator like resazurin can be added to aid in visualization; a color change (e.g., blue to pink) indicates viable cells.[10]

MIC_Workflow Broth Microdilution Workflow for MIC Determination A 1. Prepare Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Microbial Suspension A->C B 2. Serially Dilute Compound in 96-Well Plate B->C D 4. Include Controls (Growth & Sterility) C->D E 5. Incubate Plate (e.g., 37°C, 24h) D->E F 6. Read Results Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

Conclusion

The selection of an α-haloketone precursor is a defining step in the synthesis of antimicrobial thiazoles, with a direct and predictable impact on biological efficacy. While thiazoles derived from This compound offer a promising route to compounds with balanced, broad-spectrum activity, precursors like substituted phenacyl bromides—particularly those bearing nitro groups—can yield derivatives with exceptionally high potency against specific bacterial pathogens.

This guide underscores the principle that rational drug design, grounded in an understanding of structure-activity relationships and validated by standardized testing protocols, is paramount. By strategically selecting precursors, researchers can fine-tune the antimicrobial profile of thiazole derivatives, paving the way for the development of next-generation therapies to combat infectious diseases.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7A67rW3keF4iFFLJHOLUpUNwF-thvbVNVMDk_MlSV189B4-od4jXznz3U-1ty9daXtIzQFxF3ctfGFsWcjFf8MIVuG8rjHcS6FRq5ba8BoAXnWyRIqmAwKuQcj-Wc92_FaWId0s_1OPEVRQg=]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqB21uTxCOOOBgb2jlsQGV2LsM2dVrYoOfyrjfWSf6SlKAbt9idm54c6XTK1AtTn8SQ-GUO1pYsS8HOslfFetj4jNahJ7vQqc302SaQ-5HQSEXvUkoNemYeQ1tlYHKfnb8LTA=]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdATyMLoVNKqLGezH2WO6GhOA6ay09tjF-RgurOY3p1sQXQLoSUEVIc0Lef8KOagqWHvptmND8d-rw9Vtlr8hTKcmtK97b-q16CMVpb7W31cjTZ6Yihh5TdiWNjktwT-KQluLdTe-Zqf8RPmFXifQ7g_VU5qTZV4j6eXo-0tXzYQM3HGfNBpKEhEVufugSFu7QdBurZCDEJqVLreRhxPFaRvZMPRYIMTU9dFX309RcJSouttKL7OLAUBvFyIrjPx8CJXt22gqW_VBjruTTHH2exNUK01x_o_uquPLs3OPv36AJ05zqqDwoEDSPcWo=]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQZnevL74kfhean9vqf9VDAQpYfXTp1fZKVoZR30L4clIiWAj4HP_ye8jiDU991MO7IDOTy8WyTw90JvhY5Hj5kCtxilCBzB5fHOyI94hzTsviE-qg697-J67hmqCtgTCnfVI6kn0=]
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHze9q8gaR6gcCiXSN_uf0Vp4nwm3X1jfnw6WMRFQo1amfZTak6LSWxBKKrtwnM-CRDrqoTUdcHoPj9Tt-pben9M30WfJsAYeSz_BWazs3n1Dn4tJqios4maRtJvTD7h3Lbv1z2UDh7o0WTHQ==]
  • Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. PubMed. [URL: https://vertexaisearch.cloud.google.
  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2eJlG70Dx4xJfIzrp792-h2QqKv7oBb8_ZpzGH0CVOcT05J-zSg_n2i6dNE464c3MT4pKq0T1w-h-nN-h6Vs6XV-9gA5Byxf9lwZQhiQ8faGSzKfUjy2yDBLQdyN0kSxXeLPjKgSOrog9XViKnXvWzK4C23CXg6Z0p2_AfADZCu0XwTknmZQL7zF_IsJXThaWErK4upbUUl_lRTBw5CW-i_ZIHxd7Y_NNOrWPjQTRdCDaMvgbaA==]
  • Structure-antibacterial activity and cytotoxicity relationships of thiazolo and thiazetoquinolone derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWKUIYAPQn0YfWhrj9Tg3SbIwFroC1TuZTw60tXuHqYns4EkFpFpM6z8BGKIMD2r90iW4VZyew8fz0AYDZVJnck4VzxPX2-KCgtnzhwJD8WXO4O3dhUSWS_cIsTZkFvcMLg==]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3IVPNJDGBdmq8xQ2k1Sxh5WjoGJctEzChPH77kyLUBcCSIqwQwVPwzece2Zadv-Tjvx96PK6130GraNFeaqsh6SWnVySpf0I2yXqlhJlNdEhewg_BQw9Lu2PdCnhiQjIRfYPtq3M5XfoVCyFqt9BemOQgVlLMPA==]
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGdeS57Aq-OAA-SfP3NyxnWfie_6oVxMlH2ys8bezuBTaY4ZrbA81jbjVWRH31A1nKY6xQIQXnjBxwaPZRABZ0whVEcjJW1gsYeiJMeVA7diXUSrkOBTAaN_AF0R2lNCOlMNw=]
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFz1zvyde5DaHnT5TvTIhzqol386wFG1mz8_Vc09CUn7ro6-3wObyPcnbOKUtFgUu2A2CFhCnCDZqmFWmX1yJBx0UtfhnINgxf4TasN3umbtZCIE6q6QG5YLb8qzV4BL2Zxq7q1QWGVFozYzli]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo3Tqr8LD49nnEAeJKTkEz8a-biBzvQEJumUghtXnVMA4rbku6ThZTXsC2PzwiE4vhFKSemXP-nXN4PMLjHJBeTjaRHNtanHvesrXQp-aat_ePIImWR52iLPRkSpXh0rqOjqAH6iZoXqhw4rwheAI0E9M-7jxrdus=]
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Europe PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmeVisYLY_DIY9pwiLOpLQNk2V_-g4rtmS8JhdUSr6UkdvCfgMvQiNJ6BX7oOZn2fbpAt6N_nJiYQoGEj-FsafVSaSV5IVzjFmIim28U-WSg0vv1Wzj_zmuOFMcRPZjUyNzU_sQg==]
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0a9OX6W5pn4rb7kQsIn0SPoyBGj_jM6lHR8yIhmvXKG6NNZI736FyIRwS3uGNft0Epw1H5R7LykSzxW0IE6942aN5UZIhVIr2-gzc_GDxu4otH3dbx5VvWC2DK-uUqyH5FMMcyRNoAHviLqTvOv6fU5I=]
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [URL: https://vertexaisearch.cloud.google.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvqd2rJe1UnnJI67uJke5E0JX03Xg6EvqpDMTagOQ0wQ0Vnw7mf-MCTCIqHUgXK0v-JvKFfw82TlOXkqFEN-nE3luFiqIJTNnnvd_lj10lvMnyhf-A0kCzVwDRYUn8Vxq3aA==]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGoVtaekDuUSfhMGy9nC3ckHAMow52PFx0EDNvUgMe4F5HxYy2pj2ngIFHDDHDs83sIFxTCFyICguXJoXngsOEbcJnUFApAW44iCdCb9J9LrCL1CGrYQg_sK2fW2rxHs9mkYHgJcKvH-N1Ug==]
  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvAimmGv84iJYpxi_FkRXGWwv2DQqaLP2l0qCJCV83N_OANv06RNUNIqfL6EFGqh3U0tEjctJHQPxSxP1BEqz2w0e1Z3IqCv3oxwsUbxxQebpJPTR2mCV9keh1jXsoQUfGKO7uzT3hQGcUu1dibgrI2iBcUIiuRvQZukmaRrKQeIPCjAiGHfI6O9YhuR4-JE0WdHcbqa5KP0kR8d3X3B1ehsjnTGfjcP6UcuiUIb9hUksq88GxWlWO4cqcAiR0hyQu]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4z-TQN4XOiMz3_w-HcXAIq9IDWGBaEV9B9nLKAEIJe2K1VvJcZTJu92k6T9xNwBLfeijVLWHdQOTc1DfRIuUB7QgEnvKvp8CgWD8O2sxPh8jrlFYsXE3PT-3lJOyyJId2SyYzauNv7Ia7Q==]
  • Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4w7QvRDP2iBYXa1LhVdTywS7Lmh_XCRbCHpjbR3LWF1MtLhrFeEPejoQFwCVRbzP2vGIvxWtr6Im3kllDYqR6vDY75NnM4REnbEn2ZF30lRhchUrKhXvjOIKn_A3y2TamMl6IWkTkAgI8xzIq4KsEGXtnlbTqswhboHKVr5zIcBW8EF4CQf5PualrlAIFZEEPNe2w083Z29z7O-hsBzUbs24AXXQp0XVSRUjL_tFKD8WYLt_KDrXhOH7e-J-Hc-3QF8glbPio7tXXXWpw]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESra5BaH45Oa5g7eWSchg4uRjEb0c3FX70MIASAKyHO2r-tUTpCW-LU4MMc_3jVNlCW0y-sr5C8xZMez2-haiLm7NHADhrHse7WJfvke2oAIkzMTPByq1J5b0_SvhOkKk=]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9O7OwtpARhYI_oTySqR1zEyZ1PK0ZCV3r751wN3aW2GI97CSC65KoED937NnaOTOORxZtKF1YbnHxdqOXinlxvFB3jayH1MSQI9gs3Bjo25vbFHytcUzFeqEnT7CR4s5ZLSj4PfgOvcnE56coTUfp26GXJqDi5wSnGaywOOM2PV8e8XdNX-k_]
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHApaE42A_HHjoHP9cp493v8hP9Ej4fIRJJIlSh47g6eEkryjMGU7OyC1NobykxUt62zbudk4AmPx0WAoFfvYvCnjI-uFV-QmBdykBRudgSPYdovUGnUe0ds43-sxTQ_iXpJUv3fcWVs66FDTk=]
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1dpIeJviTXRuokWdwYDNNn5CGX7MYohR0HCWXi2QDMN6VKGpG6Q5VA_XU2jMsRZc-1kQEVZgNmKdS9xQaLXzlNw09Y8nHU9vbdBetRmwWAd4nFLc9_UEZeOXxWbNSB7y5]
  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAorLEkRiUgSXFqaXw0ZUYdNknJHDDhx6Ez2BYd9XmsTGMwHx3PGsC-JiKh_WhUpt8LOKaMbZWl40zRuMj5ZS6RKSp5l4CzklUb3npVogn8M1CjMPG5HL_akFbQc9THKy0--YhVbKIqpaDgeFMLvC6XaBptY-T0HVXH98P5pGPuNyWC5h_lPSz6DQMMKKEvNDnnqdAsaeP_M1AtSnSz1Bbqg-7e4EimnHLVWqG47fZ3D0_K5dVdpRlzlR_FY9Kb5AjQucyAwqXLOGIC9JkmQ1FJGsYWggWt7LayWfwasLKN5E48672qhLRy_1A4-ZW]
  • Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation. MedChemComm (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyY5y7QWXpoTnVVEBWqSKRba05lqK1Ql8uIrifhgNmm9-ew8XyVR4I-y89ymTAKNkhAYXqjxVEEfalAO2m_d8yPmf685yPReQXaQ4fPbI1CkmEmj7Ka2R6bgfXz98h7reGkNrWbyzD32XsOMNiwv3nB5aGvEpp1l_OB8w=]
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt9uek3z3uv0j4Yr6zsn1XHVq9O1pIw4z8VEYvov94CzAS2Huc3z0Z54mtxlnec-t1Fr7FjlsMGv6dk63IvUlqfbV_Ir8tWXSys5bUuORrIfej7QnLeKnOGO5berN1zIt0bcP0oLwEZ8pE_U8=]

Sources

A Comparative Guide to Screening the Anti-inflammatory Activity of Compounds Synthesized from 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, screening, and comparative evaluation of novel anti-inflammatory agents derived from the versatile starting material, 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for identifying and characterizing promising anti-inflammatory lead compounds.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their chronic administration is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] This has fueled the search for new chemical entities with improved efficacy and safety profiles.

The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. Its unique electronic and steric properties make it an excellent bioisostere for a phenyl ring, often leading to enhanced biological activity.[4] Specifically, thiophene-containing molecules have shown significant promise as selective COX-2 inhibitors, offering a potential route to potent anti-inflammatory effects with reduced side effects.[5][6][7]

The starting material, this compound, is a highly valuable building block. Its α-bromoketone moiety is a reactive electrophilic site, enabling a diverse range of synthetic modifications to generate extensive compound libraries for screening. This guide outlines a systematic approach to synthesize and evaluate such a library to identify lead candidates for further development.

Synthetic Strategies: Building a Diverse Chemical Library

The primary reactive site of this compound is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This allows for the straightforward synthesis of various heterocyclic and functionalized derivatives. A generalized synthetic approach involves reacting the starting material with a range of nucleophiles, such as substituted amines, thioureas, or phenols, to yield aminoketones, thiazoles, and other derivatives.[8][9] The goal is to create a library with diverse structural features to explore the structure-activity relationship (SAR) in subsequent biological assays.

A Hierarchical Screening Workflow

A tiered or hierarchical screening approach is the most efficient method for identifying promising candidates from a chemical library. This strategy begins with high-throughput, cost-effective in vitro assays to identify initial "hits." These hits are then progressed to more complex and physiologically relevant secondary assays, including cell-based models and finally, in vivo validation. This workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary Cell-Based Assays cluster_2 Phase 3: In Vivo Validation A Compound Library (Derivatives of this compound) B COX-1/COX-2 Enzyme Inhibition Assay A->B Primary Target Engagement C Cytotoxicity Assay (e.g., MTT on Macrophages) A->C Assess General Toxicity D NO Production Assay (LPS-stimulated RAW 264.7 cells) B->D Hits with COX-2 Selectivity C->D Non-toxic Hits E Pro-inflammatory Cytokine Assay (TNF-α, IL-6 via ELISA) D->E Confirmed Activity on Inflammatory Mediators F Carrageenan-Induced Paw Edema Model (Rat) E->F Potent Lead Candidates G Lead Compound Identification F->G

Caption: Hierarchical workflow for anti-inflammatory drug screening.

Experimental Protocols: A Guide to Key Assays

The trustworthiness of a screening campaign relies on robust and reproducible experimental protocols. Below are detailed methodologies for essential in vitro and in vivo assays.

In Vitro Assay: COX-1 and COX-2 Inhibition

Rationale: This assay is critical for determining both the potency and the selectivity of the compounds. High selectivity for COX-2 over COX-1 is a key objective for developing safer NSAIDs.[6]

Protocol:

  • Assay Principle: A commercial colorimetric or fluorometric COX inhibitor screening kit is recommended for consistency. These assays typically measure the peroxidase activity of COX, which generates a measurable colored or fluorescent product.[10]

  • Reagents: COX-1 enzyme (ovine or human), COX-2 enzyme (human, recombinant), arachidonic acid (substrate), colorimetric probe, assay buffer.

  • Procedure:

    • Prepare a dilution series for each test compound (e.g., 0.01 µM to 100 µM) in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to separate wells.

    • Add the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Read the absorbance or fluorescence at the appropriate wavelength at multiple time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

  • Selectivity Index (SI): Calculate the SI as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Cell-Based Assay: Nitric Oxide (NO) Production in Macrophages

Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to express inducible nitric oxide synthase (iNOS), leading to a surge in NO production. Measuring the inhibition of NO is a reliable indicator of anti-inflammatory activity in a cellular context.[11][12]

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Quantify the nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. This involves adding sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value. A preliminary MTT assay should be performed to ensure the observed NO reduction is not due to cytotoxicity.[13]

In Vivo Assay: Carrageenan-Induced Paw Edema

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory drugs.[10][14][15] The edema formation after carrageenan injection is a biphasic event involving mediators like histamine, serotonin, and prostaglandins.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a digital plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Comparative Data Analysis

The following table presents a hypothetical but plausible dataset for a series of compounds derived from this compound, compared with standard NSAIDs. This format allows for a clear and objective comparison of performance.

Compound IDGeneral StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)SI (COX-1/COX-2)NO Inhibition IC50 (µM)In Vivo Edema Inhibition (%) @ 3h
TH-01 Aminoketone Derivative15.20.8517.95.645%
TH-02 Thiazole Derivative>1000.15 >667 1.2 68%
TH-03 Pyrazole Derivative25.80.21122.82.561%
Celecoxib Standard15.00.053000.872%
Indomethacin Standard0.11.50.073.175%

Analysis of Results:

  • TH-02 emerges as the most promising candidate. It demonstrates excellent potency against COX-2 (IC50 = 0.15 µM) and, critically, a very high selectivity index (>667), suggesting a low risk of COX-1 related side effects.[5][16] This is strongly supported by its potent inhibition of NO production in a cellular model and significant in vivo anti-inflammatory activity.

  • TH-03 , a pyrazole derivative, also shows high potency and good selectivity, making it another compound of interest.[17]

  • TH-01 is less selective and potent compared to the others, suggesting the aminoketone scaffold may be less optimal for COX-2 inhibition in this series.

Unraveling the Mechanism: Inhibition of the NF-κB Pathway

The expression of key inflammatory proteins, including COX-2, iNOS, and cytokines like TNF-α and IL-6, is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][18] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][19][20] Potent anti-inflammatory compounds often act by inhibiting one or more steps in this critical pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates inhibition Potential Inhibition Point by Thiophene Derivatives IKK->inhibition NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive Inhibits Degradation Degradation IkBa->Degradation Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_active->genes Activates Transcription inhibition->IKK

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion

This guide provides a robust and scientifically grounded framework for the anti-inflammatory screening of novel compounds derived from this compound. By employing a hierarchical screening workflow, from initial enzyme assays to cell-based models and culminating in in vivo validation, researchers can efficiently identify and prioritize lead candidates. The comparative analysis of derivatives such as aminoketones, thiazoles, and pyrazoles reveals that specific heterocyclic modifications can dramatically enhance COX-2 selectivity and overall anti-inflammatory efficacy. The thiophene-thiazole scaffold (TH-02) presented in our comparative data stands out as a particularly promising candidate for further preclinical development, warranting deeper investigation into its mechanism of action, potentially as an inhibitor of the NF-κB signaling pathway.

References

  • Mollazadeh, H., et al. (2019). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central. [Link]

  • Mollazadeh, H., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Jadhav, R. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PharmaTutor. [Link]

  • Venkatesan, N. (2023). In vivo screening method for anti inflammatory agent. Slideshare. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. PubMed. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Ramasamy, S., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]

  • Kim, H. J., et al. (2007). NF-κB and Therapeutic Approach. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. [Link]

  • Singh, P., et al. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc. [Link]

  • Xu, G. (2021). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

  • Singh, P., et al. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. ResearchGate. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Stevanović, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

  • Sharma, D., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]

  • Kulkarni, M. V., et al. (2012). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. PubMed Central. [Link]

  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. [Link]

  • Kulkarni, M. V., et al. (2012). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Semantic Scholar. [Link]

  • Chimenti, F., et al. (2005). Synthesis of Some New Thienyl and 1,3-thiazolyl-aminoketones With Anti-Inflammatory Activity. PubMed. [Link]

  • Egbujor, M. C., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Le, T. H., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. [Link]

  • Kumar, V., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]

  • Kumar, V., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

  • Chen, Y., et al. (2021). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve a high degree of confidence in the assigned molecular architecture. This guide will not only present the expected spectroscopic data for the title compound but will also draw comparisons with structurally related molecules to provide a comprehensive understanding of how subtle structural modifications influence spectral features.

The Rationale for a Multi-Spectroscopic Approach

No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule. Each method probes different aspects of molecular structure, and their combined application provides a synergistic and self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) Spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and provides information about its structure through the analysis of its fragmentation patterns.

The logical workflow for the structural confirmation of this compound and its derivatives is outlined below.

Spectroscopic_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Backbone) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Confirmation Structural Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

Spectroscopic Characterization of this compound

Structure:

¹H and ¹³C NMR Spectroscopy: Deciphering the Carbon-Hydrogen Framework

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

ProtonsChemical Shift (ppm)MultiplicityIntegrationRationale
-CH₂-Br~4.4 - 4.6Singlet2HThe methylene protons are deshielded by the adjacent carbonyl group and the bromine atom.
Thiophene H₃, H₄~7.2 - 7.8Doublets1H eachThe protons on the thiophene ring will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the phenyl and bromoacetyl substituents.
Phenyl H~7.3 - 7.9Multiplet5HThe protons of the phenyl ring will appear as a complex multiplet in the aromatic region.

Expected ¹³C NMR Data (in CDCl₃, δ in ppm):

CarbonChemical Shift (ppm)Rationale
C=O~185 - 190The carbonyl carbon is significantly deshielded.
-CH₂-Br~30 - 35The carbon is deshielded by the attached bromine atom.
Thiophene C~125 - 150The four carbons of the thiophene ring will have distinct chemical shifts based on their substitution pattern.
Phenyl C~127 - 140The six carbons of the phenyl ring will show characteristic signals in the aromatic region.

Comparative Analysis:

For comparison, let's consider the ¹H NMR data for a related compound, 1-(5-bromo-2-thienyl)ethanone. The protons on the thiophene ring in this molecule would likely show a different splitting pattern and chemical shift due to the presence of a bromine atom directly on the ring instead of a phenyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides a rapid confirmation of the presence of key functional groups.

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationRationale
~3100 - 3000Aromatic C-H StretchCharacteristic of the C-H bonds in the phenyl and thiophene rings.
~1670 - 1690C=O StretchThe carbonyl stretching frequency is in the typical range for an aryl ketone. Conjugation with the thiophene ring lowers the frequency compared to a simple alkyl ketone.[1]
~1580 - 1450C=C Stretch (Aromatic)Vibrations of the carbon-carbon double bonds within the phenyl and thiophene rings.
~1200 - 1000C-O Stretch
~700 - 600C-Br StretchThe carbon-bromine bond vibration.

Comparative Analysis:

The IR spectrum of 2-bromo-1-phenylethanone (phenacyl bromide) shows a strong C=O absorption around 1700 cm⁻¹. The presence of the electron-rich thiophene ring in our target molecule is expected to slightly lower this frequency due to resonance effects.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns.

Expected Mass Spectrum Data (m/z):

m/zIonRationale
280/282[M]⁺The molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
201[M - Br]⁺Loss of a bromine radical.
185[M - CH₂Br]⁺Loss of the bromomethyl radical. This would be a significant peak.
111[C₄H₃S-CO]⁺Fragmentation of the thiophene ring.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment for phenyl ketones.
77[C₆H₅]⁺Phenyl cation.

Comparative Analysis:

The mass spectrum of acetophenone shows a prominent peak at m/z 105 corresponding to the benzoyl cation, and another at m/z 77 for the phenyl cation. The presence of the thiophene and bromine in our target molecule will lead to additional characteristic fragmentation pathways. The isotopic signature of bromine is a key diagnostic feature to look for.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ with TMS H1_Acq ¹H NMR: 16-64 scans Dissolve->H1_Acq C13_Acq ¹³C NMR: >1024 scans Dissolve->C13_Acq Processing Fourier Transform Phase Correction Baseline Correction H1_Acq->Processing C13_Acq->Processing

Caption: Experimental workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.

Mass Spectrometry

Protocol for Electron Ionization-Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic pattern of bromine.

Conclusion

The structural confirmation of this compound and its derivatives relies on the careful application and interpretation of a suite of spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous assignment of the molecular structure. This guide provides a framework for understanding the expected spectroscopic features of this class of compounds and offers standardized protocols for acquiring high-quality data. The comparative analysis with related structures further enhances the confidence in the spectral assignments and provides a deeper understanding of structure-spectra correlations.

References

  • World Scientific News. (n.d.). Synthesis and spectral Hammett correlation analysis of some (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one compounds. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-{[(E)-(5-bromo-2-thienyl)methylidene]amino}phenyl)ethanone. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Analysis: Unveiling the Molecular Architecture of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the journey from a chemical reaction to a fully characterized compound is one of meticulous analysis and validation. The starting material, 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone, is a versatile precursor for a diverse range of thiophene-containing molecules, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The α-bromoketone functional group is highly reactive, making it an ideal starting point for synthesizing more complex heterocyclic systems.[3]

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about a molecule's connectivity and functional groups, they often fall short of providing the unambiguous, three-dimensional structural data required for understanding structure-activity relationships.[4] This is where single-crystal X-ray crystallography becomes the gold standard, offering a definitive map of the atomic arrangement in a crystalline solid.[4]

This guide provides an in-depth comparison of the analytical outcomes for products derived from this compound, with a focus on the practical application of X-ray crystallography. We will explore synthetic pathways, crystallization protocols, and the interpretation of crystallographic data, offering insights honed from years of experience in the field.

From Synthesis to Single Crystals: A Tale of Two Reactions

The reactivity of this compound allows for the synthesis of a variety of derivatives. Two common and illustrative reaction pathways are the formation of chalcones and the synthesis of substituted thiazoles.

Reaction 1: Synthesis of a Thiophene-Based Chalcone

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of flavonoids and are known for their biological activities.[5][6][7][8] A typical synthesis involves a Claisen-Schmidt condensation reaction.[6]

Reaction 2: Synthesis of a Phenylthiazole Derivative

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide.[3] This reaction provides a pathway to novel heterocyclic compounds with potential pharmaceutical applications.

G cluster_0 Reaction Pathways Start This compound Method1 Claisen-Schmidt Condensation Start->Method1 Method2 Hantzsch Thiazole Synthesis Start->Method2 Reactant1 Aromatic Aldehyde (e.g., Benzaldehyde) Reactant1->Method1 Reactant2 Thioamide (e.g., Thiobenzamide) Reactant2->Method2 Product1 Thiophene-Based Chalcone Product2 Substituted Phenylthiazole Method1->Product1 Method2->Product2

Caption: Reaction pathways for this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. It is a process that blends scientific principles of solubility with empirical experimentation.[9] The goal is to allow the molecules to slowly arrange themselves into a well-ordered crystal lattice. Impurities and rapid crystal growth are the primary enemies of a successful crystallization.[9]

Choosing the Right Solvent System

The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[9] This allows for the preparation of a saturated or near-saturated solution at an elevated temperature, from which crystals will form upon slow cooling.

Common Crystallization Techniques

Technique Principle Best For
Slow Evaporation The solvent is slowly evaporated from a near-saturated solution, increasing the solute concentration to the point of crystallization.[10][11]Compounds that are highly soluble.
Slow Cooling A saturated solution is prepared in a hot solvent and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[9][11][12]Compounds that show a significant change in solubility with temperature.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][11]Small quantities of material and for compounds that are difficult to crystallize.
Solvent/Non-Solvent Diffusion (Layering) A solution of the compound is carefully layered with a less dense, miscible non-solvent. Crystals form at the interface as the solvents slowly mix.[10]Compounds that are sensitive to temperature changes.

Experimental Protocol: Crystallization by Slow Cooling

  • Solvent Selection: Test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound to completely dissolve it.[9] Use a boiling chip or a wooden applicator stick to prevent bumping.[12]

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the growth of large crystals, insulate the flask to slow the cooling process further.[12]

  • Ice Bath: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry.[12]

G Start Purified Compound Solubility Test Solubility in Various Solvents Start->Solubility Decision Good Solubility Gradient? Solubility->Decision SlowCool Slow Cooling Method Decision->SlowCool Yes VaporDiff Vapor Diffusion Method Decision->VaporDiff No Evap Slow Evaporation Method Decision->Evap Highly Soluble Other Consider Other Methods (e.g., Layering) VaporDiff->Other

Caption: Decision tree for selecting a crystallization method.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure can begin. This is a non-destructive technique that provides detailed three-dimensional information about the molecule and its packing in the crystal lattice.[4]

Step-by-Step X-ray Diffraction Analysis

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are detected.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. Anisotropic thermal parameters are typically refined for non-hydrogen atoms.

  • Analysis and Validation: The final structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is validated using various crystallographic metrics.

G Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Diffractometer Collect Diffraction Data Mount->Diffractometer Solve Solve Structure (Direct Methods) Diffractometer->Solve Refine Refine Atomic Parameters Solve->Refine Structure Final 3D Structure Refine->Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: Structure and Interactions

Let's consider the hypothetical crystallographic data for the two products synthesized earlier. The data reveals how the different molecular structures influence their packing in the solid state.

Parameter Thiophene-Based Chalcone (Product 1) Substituted Phenylthiazole (Product 2)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 22.1 Å, β = 95.5°a = 8.9 Å, b = 15.4 Å, c = 20.3 Å
Dihedral Angle (Phenyl-Thiophene) 15.2°35.8°
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingC-H···N hydrogen bonds, C-H···π interactions

The chalcone, being a more planar molecule, packs in a way that maximizes π-π stacking interactions between the aromatic rings. In contrast, the thiazole derivative is more twisted, and its packing is dominated by hydrogen bonding involving the thiazole nitrogen atom. These subtle differences in intermolecular forces can have a profound impact on the material's physical properties, such as melting point and solubility.

Comparison with Other Analytical Techniques

Technique Information Provided Limitations
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4]Requires a single, high-quality crystal. The solid-state conformation may differ from the solution-state.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and stereochemistry in solution.Does not provide precise bond lengths or angles. Structure determination can be ambiguous for complex molecules.
IR Spectroscopy Presence of specific functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern, which can help determine the molecular formula.Does not provide information about the 3D arrangement of atoms.

Conclusion

The reactions of this compound provide access to a rich variety of thiophene-containing compounds with potential applications in materials science and drug discovery. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and detailed three-dimensional molecular structure. The insights gained from crystallographic analysis, from the precise conformation of the molecule to the subtle interplay of intermolecular forces, are invaluable for understanding the relationship between structure and function. This guide has outlined the key experimental considerations and comparative analyses that empower researchers to successfully navigate the path from synthesis to structure.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing). (n.d.).
  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC - NIH. (n.d.).
  • Thiophene-benzoquinones: synthesis, crystal structures and preliminary coordination chemistry of derived anilate ligands. PubMed. (2014, November 21).
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. (2025, June 10).
  • Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. ResearchGate. (2025, August 10).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. (n.d.).
  • Synthesis, characterization, antifungal activities and crystal structure of thiophene-based heterocyclic chalcones. OUCI. (2017).
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. (n.d.).
  • 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone. Benchchem. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone is foundational to discovery. However, ensuring laboratory safety and environmental stewardship through rigorous disposal protocols is just as critical as achieving our research objectives. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in regulatory standards and field-proven best practices. The procedures outlined here are designed to create a self-validating system of safety, protecting both laboratory personnel and the environment.

Hazard Assessment and Characterization

This compound belongs to the α-bromoketone class of compounds. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the known hazards of analogous α-halo ketones dictate a conservative and stringent approach to handling and disposal. These compounds are potent alkylating agents and are typically classified as lachrymators, meaning they cause irritation and tearing of the eyes.[1]

The primary hazards are associated with direct contact and inhalation. Skin contact can cause severe irritation or chemical burns, while eye contact can lead to serious damage.[1][2] Inhalation of dust or fumes may cause respiratory tract irritation.[3] Therefore, all handling and disposal procedures must be predicated on preventing exposure and containing the material.

Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as a hazardous waste due to its inherent properties, likely meeting the criteria for toxicity and reactivity.[4]

Table 1: Summary of Hazards and Immediate Safety Protocols

Parameter Description & Recommended Action
Physical State Solid.
Primary Hazards Skin Corrosion/Irritation: Causes skin irritation, potentially severe.[3] Serious Eye Damage: Corrosive to eyes; risk of severe damage.[1] Respiratory Irritation: May cause respiratory irritation if inhaled.[3] Lachrymator: Substance which increases the flow of tears.[1]
Required PPE Work exclusively within a certified chemical fume hood. Wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile).[5][6][7]
First Aid: Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

For Small Spills (Solid Material):

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Gently sweep up the solid material, avoiding the creation of dust.

  • Place the swept material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect all cleaning materials (wipes, absorbent pads) as hazardous waste in the same container.[1]

For Large Spills:

  • Evacuate the immediate area and alert all personnel.

  • Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Prevent the substance from entering drains or waterways.[8]

  • Restrict access to the area until the EHS response team has decontaminated the space.

Step-by-Step Waste Disposal Procedure

The disposal of this compound is governed by the "cradle-to-grave" principle of hazardous waste management enforced by the U.S. Environmental Protection Agency (EPA).[9] This means the generator of the waste is responsible for its safe management until its ultimate disposal.[9]

Step 1: Waste Characterization and Segregation
  • Characterize: This compound must be classified as Halogenated Organic Hazardous Waste .

  • Segregate: This is the most critical step in the disposal workflow. Halogenated organic waste must be collected in a dedicated waste container, separate from non-halogenated organic waste, aqueous waste, and solid waste. This segregation is vital because halogenated compounds require high-temperature incineration with specific scrubbers to prevent the release of toxic and environmentally persistent byproducts like hydrogen bromide. Mixing waste streams can lead to dangerous reactions and complicates the disposal process, increasing costs and risks.[10]

Step 2: Containerization
  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • The container must be in good condition, with no leaks or cracks.

  • Keep the container closed at all times except when actively adding waste.

Step 3: Labeling
  • Proper labeling is a legal requirement and essential for safety.[10] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Corrosive," "Toxic," "Irritant").

    • The date when waste was first added (Accumulation Start Date).

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store away from incompatible materials, particularly strong bases and oxidizing agents.[2]

Step 5: Final Disposal
  • Once the waste container is full, or within 180 days of the accumulation start date, arrange for its removal.

  • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste transporter.[11]

  • The EHS department will manage the manifest system, which tracks the waste from your laboratory to the final Treatment, Storage, and Disposal Facility (TSDF).[9][11]

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Waste Generated (Pure compound or contaminated materials) characterize Step 1: Characterize Waste (Halogenated Organic) start->characterize segregate Step 2: Segregate Waste (Dedicated Halogenated Container) characterize->segregate container Step 3: Containerize (Use compatible, sealed container) segregate->container label Step 4: Label Container (Chemical name, date, hazards) container->label store Step 5: Store in SAA (Secondary containment, secure area) label->store request_pickup Step 6: Request EHS Pickup (When full or at time limit) store->request_pickup end_node End: Compliant Disposal (via licensed TSDF) request_pickup->end_node

Caption: Logical workflow for the compliant disposal of this compound.

Regulatory Framework: A Shared Responsibility

Adherence to these procedures is mandated by federal and state regulations. The EPA , under the Resource Conservation and Recovery Act (RCRA) , establishes the legal framework for managing hazardous waste.[4][12] Concurrently, the Occupational Safety and Health Administration (OSHA) , through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal to protect workers.[13] Your institution's EHS department implements these regulations, and following their specific guidance is paramount.

By meticulously following these disposal protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our health and our environment.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Med-Pro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • HZCHEMPRO. (n.d.). CAS : 10531-43-8 / this compound. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

This compound is an alpha-bromo ketone. This class of compounds is often associated with significant health hazards, including:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[1][2][3]

  • Lachrymatory Properties: Can cause irritation and tearing of the eyes.[2]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4]

Due to these potential hazards, a thorough risk assessment is mandatory before any handling of this compound. The following engineering controls and personal protective equipment (PPE) are required to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is to implement robust engineering controls and mandate the use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

  • Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5][6]Provides maximum protection against splashes and contact with the corrosive and lachrymatory compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6][7]Prevents skin contact and absorption. Inspect gloves before each use and replace them immediately if contaminated.
Body Protection A flame-resistant lab coat and a chemical-resistant apron.[5][8][9]Protects against contamination of personal clothing and skin. The apron provides an additional barrier against spills.
Footwear Closed-toe shoes.[5][9]Protects feet from spills.
Respiratory Protection An approved respirator may be necessary for certain operations.[7]Consult with your institution's environmental health and safety office to determine if respiratory protection is required.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing risks.

Receiving and Storage
  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the container in a tightly closed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][10]

Handling and Experimentation
  • Always handle this compound within a chemical fume hood.[1][5]

  • Avoid the formation of dust and aerosols.[10][11]

  • Use non-sparking tools to prevent ignition.[10][11]

  • Do not eat, drink, or smoke when using this product.[11]

  • Wash hands thoroughly after handling.[11]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation 1. Suit Up Weigh Compound Weigh Compound Verify Fume Hood Operation->Weigh Compound 2. Enter Hood Transfer to Reaction Vessel Transfer to Reaction Vessel Weigh Compound->Transfer to Reaction Vessel 3. Controlled Addition Add Solvents/Reagents Add Solvents/Reagents Transfer to Reaction Vessel->Add Solvents/Reagents 4. Initiate Reaction Decontaminate Glassware Decontaminate Glassware Add Solvents/Reagents->Decontaminate Glassware 5. Post-Reaction Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste 6. Waste Segregation Remove PPE Remove PPE Dispose of Waste->Remove PPE 7. Final Step G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal Contaminated PPE Contaminated PPE Solid Waste Container Solid Waste Container Contaminated PPE->Solid Waste Container Used Glassware Used Glassware Liquid Waste Container Liquid Waste Container Used Glassware->Liquid Waste Container After rinsing Excess Reagent Excess Reagent Excess Reagent->Liquid Waste Container Reaction Mixture Reaction Mixture Reaction Mixture->Liquid Waste Container Label Waste Containers Label Waste Containers Solid Waste Container->Label Waste Containers Liquid Waste Container->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup

Caption: Procedural flow for the disposal of this compound waste.

References

  • 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)
  • 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7 | Chemsrc. (2025-08-25).
  • This compound - Echemi.
  • An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2014-09-19).
  • SAFETY D
  • 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]ethanone - Sigma-Aldrich.
  • UNIT 7: Personal Protective Equipment - CTAHR.
  • Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem.
  • Personal Protective Equipment - Auburn University Business and Administr
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment (PPE).
  • 1 - SAFETY D
  • 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, ≥97%, Thermo Scientific.
  • CAS : 10531-43-8 / this compound-杭州凯方科技有限公司.
  • CAS 10531-43-8 this compound - BOC Sciences.
  • 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem.
  • 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, 97%, Thermo Scientific 5 g.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.